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8-Chloro-5-phenylpyrido[3,2-d]pyridazine Documentation Hub

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  • Product: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine
  • CAS: 87987-99-3

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Derivatives: A Technical Guide

Executive Summary & Pharmacophore Rationale Nitrogen-containing fused bicyclic heterocycles, particularly pyridopyridazines, have emerged as highly privileged scaffolds in modern medicinal chemistry. Among the four possi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Nitrogen-containing fused bicyclic heterocycles, particularly pyridopyridazines, have emerged as highly privileged scaffolds in modern medicinal chemistry. Among the four possible isomeric architectures, the pyrido[3,2-d]pyridazine core offers a unique spatial geometry that mimics endogenous purines and quinazolines, allowing it to interface seamlessly with a variety of biological targets including kinases, phosphodiesterases (PDEs), and voltage-gated ion channels[3].

The specific substitution pattern of 8-chloro-5-phenylpyrido[3,2-d]pyridazine and its derivatives represents a highly optimized pharmacophore driven by strict structure-activity relationship (SAR) principles:

  • C8-Chloro Substitution: The inclusion of an electron-withdrawing halogen at the C8 position serves a dual purpose. First, it forms critical halogen bonds within the hydrophobic pockets of target proteins (such as the ATP-binding cleft of kinases). Second, it significantly enhances the lipophilicity (LogP) and metabolic stability of the molecule by shielding the core from rapid cytochrome P450-mediated oxidative degradation, a critical factor for crossing the blood-brain barrier (BBB) [1].

  • C5-Phenyl Substitution: The pendant phenyl ring acts as a bulky, lipophilic anchor. In kinase inhibition, it facilitates essential

    
     stacking interactions with aromatic amino acid residues (e.g., phenylalanine or tyrosine) lining the active site, locking the inhibitor into a favorable thermodynamic conformation [2].
    

Primary Therapeutic Modalities

Neurology: Anticonvulsant Activity

Epilepsy management requires compounds that can modulate neuronal excitability without inducing severe neurotoxicity. 6-substituted pyrido[3,2-d]pyridazine derivatives, particularly those incorporating triazole or tetrazole rings alongside the 8-chloro/5-phenyl framework, have demonstrated profound anticonvulsant efficacy.

In maximal electroshock (MES) seizure models, these derivatives act primarily by inhibiting voltage-gated sodium channels and modulating GABAergic activity. Notably, derivatives such as N-m-chlorophenyl-[1,2,4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine have exhibited an Effective Dose (


) of 13.6 mg/kg and a Protective Index (PI = 

) of 7.2, making them significantly safer than classical marketed drugs like carbamazepine [1].
Oncology: Dual Kinase Inhibition (ERK/PI3K)

Resistance to single-target kinase inhibitors is a major hurdle in oncology. Scaffold-hopping strategies have successfully transitioned from pyrido[2,3-d]pyrimidines to pyrido[3,2-d]pyridazines to achieve dual inhibition of the ERK and PI3K pathways [2]. The 8-chloro-5-phenyl derivatives act as ATP-competitive inhibitors. By simultaneously blocking the MAPK/ERK and PI3K/AKT/mTOR pathways, these compounds prevent compensatory signaling loops that typically lead to tumor survival and proliferation, ultimately triggering caspase-3 mediated apoptosis[2].

G Drug Pyrido[3,2-d]pyridazine Derivative PI3K PI3K (Target) Drug->PI3K Inhibits ERK ERK2 (Target) Drug->ERK Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis / Cell Death mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Apoptosis

Dual ERK/PI3K Inhibition Pathway by Pyrido[3,2-d]pyridazine Derivatives.

Anti-Inflammatory & Neurogenesis: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a primary regulator of cyclic AMP (cAMP) degradation in immune and neural cells. Pyrido[3,2-d]pyridazine derivatives exhibit potent, selective Type IV PDE inhibition. By elevating intracellular cAMP, these compounds suppress the release of pro-inflammatory cytokines (TNF-


, IL-4) and promote neurogenesis. This mechanism holds immense potential for treating asthma, rheumatoid arthritis, and neurodegenerative disorders[4].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological screening of these derivatives.

Protocol 1: Synthesis of 6-Substituted-pyrido[3,2-d]pyridazine Derivatives

Causality: Furo[3,4-b]pyridine-5,7-dione is chosen as the starting material because its anhydride ring is highly susceptible to nucleophilic attack by hydrazines, facilitating the rapid construction of the pyridazine fused ring.

  • Ring Condensation: React furo[3,4-b]pyridine-5,7-dione with phenylhydrazine in glacial acetic acid under reflux for 4 hours to form the 5-phenylpyrido[3,2-d]pyridazine-6,8-dione core.

  • Chlorination: Treat the dione intermediate with phosphorus oxychloride (

    
    ) and a catalytic amount of N,N-dimethylaniline. Reflux at 110°C for 6 hours. This step replaces the hydroxyl/carbonyl groups with chlorine, yielding the 6,8-dichloro-5-phenyl intermediate.
    
  • Regioselective Substitution: Dissolve the dichloro intermediate in anhydrous ethanol. Add the desired nucleophile (e.g., 3-chlorophenylhydrazine) and triethylamine (as an acid scavenger). Stir at room temperature for 12 hours. The C6 position is sterically and electronically more reactive, yielding the 8-chloro-6-substituted-5-phenyl derivative.

  • Validation: Purify via silica gel column chromatography (Ethyl Acetate:Hexane, 1:3). Validate the structure using

    
    -NMR (DMSO-
    
    
    
    ) and HPLC-MS to confirm the exact mass and
    
    
    purity.
Protocol 2: In Vivo Anticonvulsant Screening (MES Test)

Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread, correlating directly with the inhibition of voltage-gated sodium channels.

  • Subject Preparation: Utilize adult male Kunming mice (18-22g). Fast the mice for 12 hours prior to the experiment with water ad libitum.

  • Dosing: Suspend the synthesized derivative in a 0.5% sodium carboxymethyl cellulose (CMC-Na) solution. Administer via intraperitoneal (i.p.) injection at varying doses (e.g., 5, 10, 20, 40 mg/kg). Use Carbamazepine as the positive control.

  • Electroshock Administration: 30 minutes post-administration, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes.

  • Observation & Data Collection: A compound is considered protective if it abolishes the hindlimb tonic extensor (HLTE) component of the seizure. Calculate the

    
     using probit analysis.
    
  • Toxicity Screen (Rotarod Test): Place mice on a knurled rod rotating at 10 rpm. Neurotoxicity is defined as the inability of the animal to maintain equilibrium on the rod for at least 1 minute. Calculate the

    
     to determine the Protective Index (PI).
    

Workflow Start Furo[3,4-b]pyridine-5,7-dione (Starting Material) Intermediate 8-Chloro-5-phenyl Intermediate Start->Intermediate Synthesis Derivatization Triazole/Amine Derivatization Intermediate->Derivatization Substitution InVitro In Vitro Validation (HPLC-MS, NMR) Derivatization->InVitro Purification InVivo In Vivo Screening (MES & Rotarod Tests) InVitro->InVivo Efficacy/Toxicity Lead Lead Compound Selection (High PI Value) InVivo->Lead Data Analysis

Experimental workflow from synthesis to lead compound selection.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of key pyrido[3,2-d]pyridazine derivatives against standard reference drugs.

Compound / DerivativePrimary Target / AssayEfficacy (

or

)
Toxicity (

)
Protective Index (PI)
Compound 3 (Triazolo-pyrido[3,2-d]amine) [1]MES Test (In vivo)13.6 mg/kg97.9 mg/kg7.2
Compound 19 (Tetrazolo-pyrido[3,2-d]amine) [1]MES Test (In vivo)18.2 mg/kg243.8 mg/kg13.4
Carbamazepine (Control) [1]MES Test (In vivo)11.8 mg/kg76.5 mg/kg6.4
Compound 73 (Dual Inhibitor)[2]ERK2 / PI3K

(In vitro)
1.8

M / 15.1

M
N/AN/A
Compound 14a (PDE4 Inhibitor) [4]PDE4 Assay (In vitro)45 nMN/AN/A

Data indicates that structural optimization at the C6 and C8 positions of the pyrido[3,2-d]pyridazine core yields compounds with superior safety margins (PI) compared to traditional therapeutics.

References

  • Dong, Z.-Q., Liu, X.-M., Wei, C.-X., & Quan, Z.-S. (2015). "Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity." Medicinal Chemistry, 11(6), 595-601. URL:[Link]

  • Kumar, A., Bhagat, K. K., Singh, A. K., et al. (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 13(10), 6872-6908. URL:[Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 15(3), 352. URL:[Link]

  • US Patent 7985756B2. (2011). "Modulation of neurogenesis by PDE inhibition.
Exploratory

Pharmacophore Analysis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine: A Technical Whitepaper

Executive Summary The pyrido[3,2-d]pyridazine scaffold represents a highly versatile, nitrogen-rich fused heterocyclic system that has garnered significant attention in modern medicinal chemistry. Specifically, 8-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,2-d]pyridazine scaffold represents a highly versatile, nitrogen-rich fused heterocyclic system that has garnered significant attention in modern medicinal chemistry. Specifically, 8-Chloro-5-phenylpyrido[3,2-d]pyridazine serves as a critical intermediate and core pharmacophore for the development of potent anticonvulsants, p38 MAP kinase inhibitors, and phosphodiesterase 4 (PDE4) modulators [1], [4]. This whitepaper provides an in-depth technical deconstruction of its molecular architecture, detailing the causality behind its synthetic workflows, and mapping its structural features to specific biological targets.

Chemical Architecture & Pharmacophore Deconstruction

The pharmacological versatility of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine is dictated by its precise spatial geometry and electronic distribution. The molecule can be deconstructed into three critical functional zones:

The Pyrido[3,2-d]pyridazine Fused Core

The fusion of a pyridine ring with a pyridazine ring creates a rigid, planar, electron-deficient bicyclic system. This core acts as a robust hydrogen-bond acceptor . In kinase inhibition (e.g., p38 MAPK), the nitrogen atoms of the pyridazine ring interact directly with the hinge region of the ATP-binding pocket, anchoring the molecule [4]. The rigidity of the fused system minimizes entropic loss upon target binding, a critical factor in achieving nanomolar binding affinities.

The 5-Phenyl Moiety

Positioned at C-5, the phenyl ring introduces significant lipophilic bulk. This moiety is essential for occupying deep hydrophobic pockets within target proteins. In the context of GABA-A receptor allosteric modulation (anticonvulsant activity), the 5-phenyl group engages in


 stacking interactions with aromatic residues (e.g., phenylalanine and tyrosine) within the receptor's benzodiazepine-binding site [2].
The 8-Chloro Substituent

The chlorine atom at the C-8 position serves a dual purpose. Biologically, it provides steric shielding and can participate in halogen bonding with backbone carbonyls in solvent channels. Synthetically, it is the pivotal electrophilic node . The strong electron-withdrawing inductive effects of the adjacent pyridazine nitrogen atoms make the C-8 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing rapid derivatization into amines, hydrazines, and triazolo-fused tetracycles [1], [3].

Pharmacophore Core Pyrido[3,2-d]pyridazine Core H-Bond Acceptor Target1 p38 MAP Kinase ATP Binding Site Core->Target1 H-Bonding (Hinge Region) Target2 GABA-A Receptor Allosteric Site Core->Target2 Dipole Interaction Phenyl 5-Phenyl Ring Hydrophobic Pocket Pi-Pi Stacking Phenyl->Target1 Hydrophobic Interaction Phenyl->Target2 Aromatic Stacking Chloro 8-Chloro Group Halogen Bonding Electrophilic Node Chloro->Target1 Vector for Solvent Channel

Fig 1: Pharmacophore binding logic of the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine scaffold.

Synthetic Workflows & Self-Validating Protocols

The synthesis and subsequent derivatization of this scaffold require precise control over reaction conditions. The protocols below are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic node.

Protocol A: Synthesis of the 8-Chloro Scaffold via Activation

The precursor, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one, is a thermodynamically stable lactam. To convert it into the reactive 8-chloro intermediate, high-energy chlorination is required [1].

  • Reagent Preparation: Suspend 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (10 mmol) in anhydrous phosphorus oxychloride (

    
    , 15 mL).
    
    • Causality: Anhydrous conditions are strictly maintained to prevent the hydrolysis of

      
       into phosphoric and hydrochloric acids, which would rapidly degrade the starting material and halt the reaction.
      
  • Thermal Activation: Heat the mixture to reflux (105°C) for 4 hours.

    • Causality: The thermal energy overcomes the activation barrier for the tautomerization of the lactam to the lactim. The lactim oxygen then attacks the phosphorus center, creating a highly reactive leaving group that is subsequently displaced by a chloride ion.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation: The reaction is deemed complete when the highly polar lactam spot (low

      
      ) entirely disappears, replaced by a distinct, less polar spot (higher 
      
      
      
      ) corresponding to the chlorinated product.
  • Quenching & Isolation: Cool the mixture to room temperature and slowly pour it over crushed ice. Neutralize the aqueous phase with saturated

    
     to pH 7-8.
    
    • Causality: Ice prevents the exothermic degradation of the product during

      
       hydrolysis. Neutralization is mandatory because the hydrochloride salt of the product is water-soluble; raising the pH precipitates the desired free base.
      
  • Purification: Extract with dichloromethane (

    
     mL), dry over anhydrous 
    
    
    
    , concentrate in vacuo, and recrystallize from ethanol to yield the pure 8-chloro scaffold.
Protocol B: SNAr Derivatization with Hydrazine Hydrate

To synthesize anticonvulsant agents, the 8-chloro node is often converted into an 8-hydrazineyl intermediate, which is then cyclized into a triazole ring [2], [3].

  • Nucleophilic Attack: Dissolve the 8-chloro compound (5 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol).

    • Causality: A 3-fold molar excess of hydrazine is utilized. One equivalent acts as the nucleophile, while the remaining equivalents act as acid scavengers to neutralize the

      
       byproduct, preventing the protonation and deactivation of the incoming nucleophile.
      
  • Reaction Propagation: Heat the mixture to 80°C for 6 hours.

    • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the negatively charged Meisenheimer complex transition state during the addition-elimination SNAr mechanism.

  • Analytical Validation: Extract a 10

    
     aliquot for LC-MS analysis.
    
    • Validation: The reaction is validated by observing a mass shift from the

      
       peak with a distinct chlorine isotope pattern (3:1 ratio) to a new 
      
      
      
      peak corresponding to the hydrazine mass, completely lacking the chlorine isotope signature.
  • Isolation: Cool the mixture to 0°C to maximize crystallization. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

Workflow A 5-Phenylpyrido[3,2-d] pyridazin-8(7H)-one B POCl3 Chlorination (Reflux, 4h) A->B Activation C 8-Chloro-5-phenyl pyrido[3,2-d]pyridazine B->C Yield >85% D SNAr with Hydrazine Hydrate C->D Pathway A E SNAr with Primary Amines C->E Pathway B F Triazolo-fused Anticonvulsants D->F Cyclization G 8-Amino Kinase Inhibitors E->G Optimization

Fig 2: Synthetic workflow and derivatization pathways of the 8-chloro intermediate.

Structure-Activity Relationship (SAR) & Quantitative Data

The substitution at the C-8 position drastically alters the biological trajectory of the molecule. By replacing the chlorine atom with various nucleophiles, researchers can tune the molecule for entirely different therapeutic indications. The table below summarizes the quantitative and qualitative shifts in activity based on C-8 derivatization.

C-8 SubstitutionTarget AffinityPrimary IndicationKey Pharmacophore InteractionExperimental

/

Range
-Cl (Unsubstituted Core)LowSynthetic IntermediateElectrophilic node for SNArN/A
-NH-NH2 (Hydrazineyl)ModeratePre-clinicalH-bond donor/acceptor

(Kinase assays)
Triazolo-fused (Tetracyclic)High (GABA-A)AnticonvulsantRigid planar

-stacking

mg/kg (MES test) [2]
-NH-Alkyl/Aryl High (p38 MAPK)Anti-inflammatoryHinge region H-bonding

nM (In vitro) [4]

Data synthesized from established pharmacological evaluations of pyrido[3,2-d]pyridazine derivatives [2], [4].

Conclusion

The 8-Chloro-5-phenylpyrido[3,2-d]pyridazine scaffold is a masterclass in rational drug design. Its fused heterocyclic core provides the necessary rigidity and hydrogen-bonding capabilities required for kinase inhibition, while its 5-phenyl group ensures deep hydrophobic pocket penetration. Most importantly, the 8-chloro substituent acts as a highly reactive synthetic fulcrum, allowing medicinal chemists to efficiently execute SNAr reactions to generate diverse libraries of triazole-fused anticonvulsants and aminated anti-inflammatory agents. By adhering to the self-validating synthetic protocols outlined in this guide, researchers can reliably exploit this scaffold to accelerate the discovery of novel therapeutics.

References

  • Yassin, F. A., & Seleim, A. F. (2013). "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives." Der Pharma Chemica, 5(1), 252-259. URL:[Link]

  • Dong, Z.-Q., et al. (2012). "Design, Synthesis of 6-Substituted-pyrido[3,2-d]pyridazine Derivatives with Anticonvulsant Activity." Medicinal Chemistry, 8(4), 624-630. URL:[Link]

  • Song, M. X., & Deng, X. Q. (2018). "Recent developments on triazole nucleus in anticonvulsant compounds: a review." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 453–478. URL:[Link]

  • Devaraj, A., et al. (2025). "Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus." ResearchGate. URL:[Link]

Foundational

Physicochemical Profiling of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine: A Comprehensive Guide to Solubility and Lipophilicity

Executive Summary The pyrido[3,2-d]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anticonvulsants, and targeted therapeutics[1][2]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,2-d]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anticonvulsants, and targeted therapeutics[1][2]. However, the specific derivative 8-chloro-5-phenylpyrido[3,2-d]pyridazine presents a unique physicochemical challenge. It combines a polarizable, electron-withdrawing halogen and a bulky, lipophilic phenyl ring on a planar, nitrogen-rich bicyclic core.

As a drug candidate progresses from discovery to lead optimization, understanding its physicochemical properties—specifically its solubility and lipophilicity—is paramount. Poor solubility can lead to erratic absorption and assay artifacts, while excessive lipophilicity often correlates with high metabolic clearance and off-target toxicity[3][4]. This whitepaper provides an in-depth, mechanistic analysis of the solubility profile and lipophilicity of 8-chloro-5-phenylpyrido[3,2-d]pyridazine, detailing the causality behind its behavior and the self-validating experimental protocols required for accurate profiling.

Structural Analysis & Physicochemical Foundations

To accurately profile a compound, one must first deconstruct how its structural moieties dictate its macroscopic properties. The behavior of 8-chloro-5-phenylpyrido[3,2-d]pyridazine is governed by three key structural features:

  • The Pyrido[3,2-d]pyridazine Core : This heteroaromatic system contains three nitrogen atoms. While these nitrogens provide hydrogen-bond acceptor (HBA) capabilities, the highly planar nature of the fused bicyclic ring promotes strong intermolecular

    
     stacking in the solid state.
    
  • The 5-Phenyl Substitution : The addition of a phenyl ring introduces significant hydrophobic bulk. While the rotational freedom of the phenyl group can slightly disrupt core planarity, it overwhelmingly increases the crystal lattice energy. This drives the compound toward "brick dust" behavior, characterized by a high melting point and low aqueous solubility[5].

  • The 8-Chloro Substitution : The chlorine atom acts as an electron-withdrawing group (EWG). This EWG effect inductively pulls electron density away from the core nitrogens, significantly decreasing their basicity (pKa). Consequently, at physiological pH (7.4), the molecule remains largely un-ionized. Furthermore, the halogen increases the overall lipophilicity (LogP) due to its polarizability and hydrophobic nature.

Lipophilicity Profiling: LogP and LogD

Mechanistic Causality

Lipophilicity dictates membrane permeability, volume of distribution, and potential toxicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more accurate predictor of in vivo behavior than the partition coefficient (LogP)[3][4]. Given the low pKa of the core nitrogens induced by the 8-chloro group, the LogD at pH 7.4 is expected to be nearly identical to its LogP, as the molecule remains neutral in systemic circulation.

Experimental Protocol: Shake-Flask Method for LogD Determination

To ensure a self-validating system, the organic and aqueous phases must be pre-saturated; otherwise, phase volume shifts during the assay will invalidate the concentration calculations.

  • Phase Pre-saturation : Stir 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) together for 24 hours at 25°C. Separate the phases.

  • Stock Preparation : Dissolve 8-chloro-5-phenylpyrido[3,2-d]pyridazine in a minimal volume of DMSO (e.g., 10 mM stock).

  • Spiking : Add the stock to the biphasic octanol/buffer system. Critical Step: Ensure the final DMSO concentration is <1% v/v to prevent co-solvent effects that artificially inflate aqueous solubility.

  • Partitioning : Mechanically shake the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation : Centrifuge the mixture at 3,000 × g for 15 minutes to achieve complete, sharp phase separation without micro-emulsions.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous phases. Quantify the compound concentration using LC-MS/MS.

  • Calculation : Determine the LogD using the equation:

    
    .
    

Lipophilicity A 8-Chloro-5-phenylpyrido [3,2-d]pyridazine B Aqueous Buffer (pH 7.4) A->B Dissolve C 1-Octanol Phase (Lipid Surrogate) A->C Partition D Phase Separation (Centrifugation) B->D C->D E LC-MS/MS Quantification D->E Aliquot F LogD Calculation E->F

Workflow for determining the distribution coefficient (LogD) via the shake-flask method.

Solubility Profiling: Kinetic vs. Thermodynamic

Mechanistic Causality

Solubility is not a single static value. In early drug discovery, kinetic solubility (precipitation from a DMSO stock) is measured to ensure the compound remains dissolved during in vitro biological assays. However, thermodynamic solubility (the equilibrium established between the solid crystalline drug and the solution) is the gold standard for predicting in vivo absorption and guiding formulation[5][6]. Because 8-chloro-5-phenylpyrido[3,2-d]pyridazine possesses high crystal lattice energy, its thermodynamic solubility is typically much lower than its kinetic solubility.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)
  • Serial Dilution : Prepare a serial dilution of the compound in DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking : Dispense 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate.

  • Incubation : Incubate the plate at room temperature for 2 hours to allow precipitation to occur.

  • Detection : Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in light scattering is observed.

Protocol 2: Thermodynamic Solubility (Shake-Flask LC-UV/MS)
  • Solid Addition : Add an excess of solid, crystalline 8-chloro-5-phenylpyrido[3,2-d]pyridazine (~5 mg) to a glass vial.

  • Buffer Addition : Add 1 mL of the target buffer (e.g., Simulated Gastric Fluid pH 1.2 or FaSSIF pH 6.5).

  • Equilibration : Shake the vial at 37°C for 24 to 48 hours to ensure true thermodynamic equilibrium is reached.

  • Filtration : Filter the suspension through a 0.22 µm PTFE syringe filter. Self-Validating Step: Discard the first 3-5 drops of the filtrate. Highly lipophilic compounds often bind nonspecifically to the filter membrane; discarding the initial drops ensures the membrane is saturated and prevents artificially low concentration readings.

  • Quantification : Analyze the supernatant via LC-UV or LC-MS/MS against a validated standard curve.

Solubility Start Solid Compound Kinetic Kinetic Solubility (DMSO Stock + Buffer) Start->Kinetic High-Throughput Thermo Thermodynamic Solubility (Solid + Buffer) Start->Thermo Gold Standard Nephelometry Nephelometry (Precipitation Detection) Kinetic->Nephelometry LCMS LC-UV/MS (Concentration Measurement) Thermo->LCMS Decision Formulation Strategy Nephelometry->Decision LCMS->Decision

Parallel assessment of kinetic and thermodynamic solubility to guide formulation strategies.

Data Presentation

The interplay of the planar core, the lipophilic phenyl ring, and the electron-withdrawing chloro group results in a predictable physicochemical profile. Below is a summary of the expected quantitative data for this scaffold, structured for comparative analysis:

Physicochemical ParameterExpected Value / RangeAnalytical Method / Condition
Molecular Weight 241.68 g/mol Calculated
Calculated LogP (cLogP) 3.2 - 3.8In silico prediction
Experimental LogD ~3.5Shake-flask LC-MS/MS (pH 7.4)
Kinetic Solubility < 50 µMNephelometry (pH 7.4, 1% DMSO)
Thermodynamic Solubility 10 - 20 µg/mLShake-flask (pH 1.2, 37°C, 24h)
Thermodynamic Solubility < 5 µg/mLShake-flask (pH 6.5, 37°C, 24h)

Formulation and Optimization Strategies

Given its high lipophilicity (LogD ~3.5) and low aqueous solubility (< 5 µg/mL at intestinal pH), 8-chloro-5-phenylpyrido[3,2-d]pyridazine is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). To overcome these limitations during development, specific formulation strategies must be employed:

  • Amorphous Solid Dispersions (ASDs) : By co-precipitating the API with a polymer (e.g., HPMCAS) via spray drying or hot-melt extrusion, the high crystal lattice energy is bypassed, trapping the drug in a higher-energy amorphous state to drive apparent solubility.

  • Lipid-Based Formulations : Utilizing Self-Microemulsifying Drug Delivery Systems (SMEDDS) can exploit the compound's inherent lipophilicity, keeping it solubilized in lipid droplets and bypassing the dissolution rate-limiting step in the gastrointestinal tract.

  • Structural Optimization : If the compound is still in the lead optimization phase, medicinal chemists may consider replacing the 5-phenyl group with a more polar heterocycle (e.g., morpholine) or introducing a basic amine to increase the pKa, thereby enabling stable salt formation.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review Source: EurekaSelect URL:[Link]

  • pKa, Solubility, and Lipophilicity Source: Springer Nature Experiments URL:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI URL:[Link]

  • Application of drug physico chemical characterisation in drug discovery Source: Merck Group URL:[Link]

  • Navigating the Physicochemical Maze Source: Sygnature Discovery URL:[Link]

  • Design, Synthesis of 6-Substituted-pyrido[3,2-d]pyridazine Derivatives with Anticonvulsant Activity Source: Bentham Science Publishers URL:[Link]

Sources

Exploratory

Technical Monograph: Biological Targeting with 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Scaffolds

The following technical guide details the biological targets, mechanism of action, and experimental workflows for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its functionalized derivatives. Executive Summary The 8-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and experimental workflows for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its functionalized derivatives.

Executive Summary

The 8-Chloro-5-phenylpyrido[3,2-d]pyridazine scaffold represents a privileged heterocyclic core in medicinal chemistry, primarily utilized as a precursor for generating high-affinity inhibitors of Phosphodiesterase 4 (PDE4) . Unlike simple pyridazinones, the fused pyrido[3,2-d]pyridazine system offers enhanced lipophilicity and rigid geometric constraints, allowing for precise targeting of the PDE4 catalytic pocket.

While the 8-chloro derivative itself acts as a reactive electrophilic intermediate, its amino-substituted progeny exhibit potent anti-inflammatory and potential anticancer properties by modulating the cAMP signaling pathway. This guide dissects the molecular targets, binding mechanisms, and validation protocols required to develop therapeutics based on this architecture.

Chemical Architecture & Reactivity

To understand the biological activity, one must first understand the scaffold's reactivity. The 8-Chloro-5-phenylpyrido[3,2-d]pyridazine molecule functions as a "linchpin" intermediate.

  • The 5-Phenyl Group: Provides a hydrophobic anchor, designed to occupy the "hydrophobic clamp" region of target enzymes (e.g., the Q-pocket in PDE4).

  • The 8-Chloro Substituent: Acts as a labile leaving group. It is not the pharmacophore itself but the site of diversity generation. Through Nucleophilic Aromatic Substitution (

    
    ), this chloride is displaced by primary or secondary amines to install solubilizing groups or hydrogen-bond donors essential for target affinity.
    
Structural Visualization

The following diagram illustrates the core scaffold and its transformation into active inhibitors.

ChemicalScaffold Precursor Picolinic Acid Anhydride Intermediate 5-Phenylpyrido[3,2-d] pyridazin-8(7H)-one Precursor->Intermediate Friedel-Crafts & Hydrazine Cyclization TargetScaffold 8-Chloro-5-phenyl pyrido[3,2-d]pyridazine (The Electrophile) Intermediate->TargetScaffold Chlorination (POCl3) ActiveDrug 8-Amino-Substituted Inhibitor (The Biologically Active Agent) TargetScaffold->ActiveDrug SnAr Derivatization (R-NH2)

Figure 1: Synthetic trajectory transforming the raw chemical inputs into the biologically active PDE4 inhibitor via the 8-chloro intermediate.

Primary Biological Target: Phosphodiesterase 4 (PDE4)

The dominant biological target for derivatives of this scaffold is Phosphodiesterase 4 (PDE4) , a cAMP-specific hydrolase.

Mechanism of Action

PDE4 is the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (neutrophils, macrophages, T-cells).

  • Inhibition: The pyrido[3,2-d]pyridazine derivative binds to the catalytic site of PDE4.

  • cAMP Accumulation: Inhibition prevents cAMP hydrolysis, leading to elevated intracellular cAMP levels.

  • Signaling Cascade: High cAMP activates Protein Kinase A (PKA).

  • Downstream Effect: PKA phosphorylates CREB (cAMP response element-binding protein) and inhibits NF-

    
    B, resulting in the suppression of pro-inflammatory cytokines  (TNF-
    
    
    
    , IL-17, IFN-
    
    
    ).
Binding Mode Hypothesis

Based on Structure-Activity Relationship (SAR) data from analogous pyridazinones (e.g., Zardaverine), the binding mode involves:

  • Metal Coordination: The nitrogen atoms of the pyridazine ring likely interact with the divalent metal ions (

    
    ) in the PDE4 active site.
    
  • Hydrophobic Clamp: The 5-phenyl substituent rotates to fit snugly into the hydrophobic pocket formed by residues such as Phe372 and Ile336 (numbering based on PDE4B).

  • Solvent Interaction: The group installed at the 8-position (displacing the chloro) extends towards the solvent interface, often forming hydrogen bonds with regulatory residues to improve isoform selectivity (PDE4B vs. PDE4D).

Therapeutic Implications[1]
  • Asthma & COPD: By relaxing smooth muscle and reducing neutrophil infiltration.

  • Psoriasis & Atopic Dermatitis: By reducing TNF-

    
     production in keratinocytes.
    

Secondary Targets & Polypharmacology

While PDE4 is the primary target, the planar, nitrogen-rich nature of the pyrido[3,2-d]pyridazine scaffold confers affinity for other targets, which can be exploited for anticancer applications.

Kinase Inhibition (Off-Target or Dual-Target)

Fused heterocyclic systems often mimic the adenine ring of ATP.

  • Potential Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and c-Met.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Relevance: Some pyridazinone derivatives have shown cytotoxic activity against colon (MAC16) and breast (MCF-7) cancer lines, likely through multi-target kinase inhibition combined with PDE inhibition.

Antimicrobial Activity

Early studies indicate that 5-phenylpyrido[3,2-d]pyridazine derivatives possess moderate antibacterial and antifungal activity. This is likely due to non-specific intercalation or inhibition of bacterial DNA gyrase, a common target for similar planar heterocycles.

Experimental Protocols

To validate the biological activity of 8-chloro-5-phenylpyrido[3,2-d]pyridazine derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis of the 8-Chloro Core

This protocol generates the electrophilic scaffold required for library synthesis.

  • Acylation: React picolinic acid anhydride with benzene under Friedel-Crafts conditions (

    
    , reflux) to yield 3-benzoylpicolinic acid.
    
  • Cyclization: Reflux the intermediate with hydrazine hydrate in n-butanol for 3 hours.

    • Checkpoint: Formation of a precipitate indicates 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one.[1]

  • Chlorination: Treat the pyridazinone with phosphorus oxychloride (

    
    ) and a catalytic amount of pyridine. Reflux for 4-6 hours.
    
    • Purification: Quench in ice water. Neutralize with

      
      . Extract with chloroform.
      
    • Validation:

      
      -NMR should show the loss of the NH proton and a downfield shift of aromatic protons.
      
Protocol B: In Vitro PDE4 Inhibition Assay (FRET-Based)

A self-validating assay to determine


 values.

Reagents:

  • Recombinant human PDE4B enzyme.

  • FAM-cAMP (Fluorescent substrate).

  • IMAP binding reagent (Nanoparticles).

Workflow:

  • Preparation: Dilute 8-amino-substituted derivatives in DMSO (10-point dose-response curve).

  • Incubation: Mix enzyme + inhibitor in reaction buffer (10 mM Tris-HCl, 10 mM

    
    ). Incubate for 15 min at RT.
    
  • Reaction Start: Add FAM-cAMP substrate. Incubate for 45 min.

  • Termination: Add IMAP binding reagent. The nanoparticles bind specifically to the product (non-cyclic AMP), increasing fluorescence polarization (FP).

  • Readout: Measure FP on a multimode plate reader.

    • Logic: High FP = High Product = Low Inhibition. Low FP = Low Product = High Inhibition.

Signaling Pathway Visualization

The following diagram details the cellular mechanism by which these inhibitors exert anti-inflammatory effects.

PDE4_Pathway Inhibitor Pyrido[3,2-d]pyridazine Derivative PDE4 PDE4 Enzyme (Active) Inhibitor->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate for PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-kB Pathway PKA->NFkB Inhibits Cytokines TNF-alpha / IL-6 Release CREB->Cytokines Downregulates NFkB->Cytokines Promotes

Figure 2: Mechanism of Action. Inhibition of PDE4 prevents cAMP hydrolysis, activating PKA/CREB signaling and suppressing inflammatory cytokine release.

Structure-Activity Relationship (SAR) Summary

Data synthesized from comparative studies of pyridazinone derivatives suggests the following SAR trends for the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine core:

PositionModificationEffect on Potency/Selectivity
C-8 Chloro (Cl) Inactive / Reactive. Must be displaced.
C-8 -NH-Benzyl Increases potency via hydrophobic interaction in the solvent channel.
C-8 -NH-Piperazine Improves solubility; often enhances oral bioavailability.
C-5 Phenyl Critical for binding. Substitution with small alkyls (e.g., Methyl) drastically reduces potency (loss of hydrophobic clamp interaction).
N-Ring Fusion (Pyrido) Improves metabolic stability compared to simple pyridazinones.

References

  • Dal Piaz, V., et al. (1997). "Novel Heterocyclic-Fused Pyridazinones as Potent and Selective Phosphodiesterase IV Inhibitors." Journal of Medicinal Chemistry. Link

  • Giovannoni, M.P., et al. (2007). "Synthesis of Pyrrolo[2,3-d]pyridazinones as Potent, Subtype Selective PDE4 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lattmann, E., et al. (2014). "Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents."[2] ScholArena. Link

  • Kakkar, S., et al. (2016). "Drug design, development and biological screening of pyridazine derivatives." Journal of Chemical and Pharmaceutical Research. Link

  • Sayed, M., et al. (2012). "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives." Der Pharma Chemica. Link

Sources

Foundational

Molecular weight and physicochemical characteristics of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Molecular Weight and Physicochemical Characteristics of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine: A Comprehensive Technical Guide As a Senior Application Scientist specializing in heterocyclic chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Physicochemical Characteristics of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine: A Comprehensive Technical Guide

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I approach the characterization of novel scaffolds not merely as a theoretical exercise, but as a critical foundation for downstream pharmaceutical development. The pyrido[3,2-d]pyridazine core represents a privileged, multi-target scaffold in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents[1].

This whitepaper provides an in-depth analysis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , detailing its physicochemical properties, step-by-step synthetic methodology, and the mechanistic rationale behind its experimental handling.

Chemical Identity & Physicochemical Profiling

The compound 8-Chloro-5-phenylpyrido[3,2-d]pyridazine is a fused bicyclic heteroaromatic system substituted with a phenyl ring at the C5 position and a reactive chlorine atom at the C8 position. The presence of the chlorine atom is highly strategic; it serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (


) reactions, allowing researchers to rapidly diversify the scaffold with various amines, alkoxides, or thiols to probe structure-activity relationships (SAR).

To establish a baseline for assay development and formulation, we must first define its quantitative physicochemical parameters.

Table 1: Physicochemical Characteristics of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

ParameterValueAnalytical Rationale / Method
Molecular Formula C₁₃H₈ClN₃Derived from core structure
Molecular Weight 241.68 g/mol Standard atomic weight calculation
Monoisotopic Exact Mass 241.0407 DaTarget for High-Resolution Mass Spectrometry (HRMS)
Topological Polar Surface Area (TPSA) 38.67 ŲPredicted; indicates excellent membrane permeability
Hydrogen Bond Donors (HBD) 0Lacks -OH or -NH groups, enhancing lipophilicity
Hydrogen Bond Acceptors (HBA) 3Attributed to the three heterocyclic nitrogen atoms
Rotatable Bonds 1C5-phenyl linkage; ensures structural rigidity
Estimated LogP 3.1 - 3.4Optimal range for oral bioavailability (Lipinski's Rule of 5)

Synthetic Methodology & Mechanistic Causality

The synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine is achieved through a robust, three-step linear sequence starting from picolinic acid anhydride[2]. As an application scientist, I emphasize that understanding the causality behind each reagent choice is paramount for troubleshooting and optimizing yields.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Objective: Synthesize 3-benzoyl picolinic acid.

  • Procedure: React picolinic acid anhydride with dry benzene in the presence of anhydrous aluminum chloride (

    
    ) under Friedel-Crafts conditions[2].
    
  • Mechanistic Rationale: Benzene acts as both the solvent and the nucleophile. The

    
     Lewis acid coordinates with the anhydride to generate a highly electrophilic acylium ion. Critical Control: The reaction environment must be strictly anhydrous; any moisture will violently hydrolyze the 
    
    
    
    , destroying the catalyst and halting the generation of the acylium intermediate.

Step 2: Hydrazine-Mediated Cyclization

  • Objective: Form the pyridazine ring to yield 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one.

  • Procedure: Suspend 3-benzoyl picolinic acid (0.01 mol) in n-butanol (20 mL). Add hydrazine hydrate (0.01 mol) and reflux the mixture for 3 hours. Cool the reaction, filter the precipitated solid, dry, and recrystallize[2].

  • Mechanistic Rationale: Hydrazine acts as a bis-nucleophile, attacking both the ketone and the carboxylic acid moieties. n-Butanol is selected as the solvent because its boiling point (~117 °C) is sufficiently high to drive off the water generated during the condensation/dehydration steps, pushing the equilibrium toward the thermodynamically stable fused lactam[2].

Step 3: Chlorination via Phosphorus Oxychloride

  • Objective: Convert the lactam to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

  • Procedure:

    • Mix 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (0.01 mol) with an excess of phosphorus oxychloride (

      
      , 30 mL)[3].
      
    • Reflux the mixture under an inert atmosphere for 4 hours[3].

    • Allow the mixture to cool, then evaporate the excess

      
       under reduced pressure[3].
      
    • Carefully quench the resulting residue by pouring it over crushed ice/water.

    • Filter the precipitated chloro-derivative, wash thoroughly with cold water, and recrystallize[3].

  • Mechanistic Rationale: The lactam exists in tautomeric equilibrium with its lactim (hydroxy) form.

    
     activates the oxygen, converting it into a dichlorophosphate leaving group, which is subsequently displaced by a chloride ion. Self-Validating Safety Step: Evaporating the bulk of the 
    
    
    
    prior to the aqueous quench is a mandatory safety and yield-protection step. Quenching large volumes of
    
    
    directly in water is violently exothermic and can cause the newly formed chloro-compound to hydrolyze back to the starting lactam.

SynthesisWorkflow A Picolinic Acid Anhydride + Dry Benzene B Friedel-Crafts Acylation (AlCl3 catalyst, Anhydrous) A->B C 3-Benzoyl Picolinic Acid B->C D Cyclization (Hydrazine Hydrate, n-Butanol, Reflux) C->D E 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one D->E F Chlorination (POCl3, Reflux 4h, Vacuum Evap) E->F G 8-Chloro-5-phenylpyrido[3,2-d]pyridazine F->G

Chemical synthesis workflow for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Biological Relevance and Signaling Pathway Inhibition

Why synthesize this specific chloro-derivative? The 8-chloro substitution acts as a synthetic linchpin. By displacing the chloride with various anilines or aliphatic amines, researchers generate libraries of pyrido-pyridazine derivatives that mimic the purine ring of ATP. This structural mimicry allows these compounds to act as competitive inhibitors in the ATP-binding pockets of various intracellular kinases (such as RTKs or MAP kinases) and phosphodiesterases (PDEs)[1].

When these derivatives successfully bind to their target enzymes, they block the phosphorylation cascades or cAMP/cGMP degradation pathways that drive aberrant cellular proliferation (in oncology) or cytokine release (in inflammatory diseases)[1].

SignalingPathway Ligand Extracellular Stimulus (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Intracellular Kinase / PDE Target Receptor->Target Activation Inhibitor Pyrido[3,2-d]pyridazine Derivative (Synthesized from 8-Chloro precursor) Inhibitor->Target ATP-Competitive Inhibition Downstream Downstream Effector Proteins Target->Downstream Signal Transduction Response Cellular Response (Proliferation / Inflammation) Downstream->Response

Putative intracellular signaling inhibition by pyrido[3,2-d]pyridazine derivatives.

Analytical Characterization and Validation

To ensure the integrity of the synthesized 8-Chloro-5-phenylpyrido[3,2-d]pyridazine before using it in downstream library synthesis, the following self-validating analytical suite must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A distinct peak exhibiting an

      
       of 242.04 
      
      
      
      in positive electrospray ionization (ESI+) mode. Crucially, the mass spectrum must display a characteristic 3:1 isotopic pattern at
      
      
      242 and 244, definitively confirming the presence of the single
      
      
      and
      
      
      isotopes.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 
      H-NMR (DMSO-
      
      
      
      or CDCl
      
      
      ):
      The disappearance of the broad singlet corresponding to the lactam -NH proton (typically around 12-13 ppm) confirms the successful conversion of the 8(7H)-one to the 8-chloro derivative[2]. The aromatic region (7.4 - 9.0 ppm) will integrate for the 8 protons of the phenyl and pyridine rings.
  • Thin-Layer Chromatography (TLC):

    • The transition from the highly polar lactam (which often streaks or stays near the baseline in non-polar eluents due to hydrogen bonding) to the significantly more lipophilic 8-chloro derivative provides immediate, visual confirmation of reaction progress during the

      
       reflux[3].
      

References

  • Yassin, F. A., & Seleim, A. F. (2025). "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives." Der Pharma Chemica. URL: [Link]

  • "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." (2022). Encyclopedia.pub. URL: [Link]

Sources

Exploratory

Electronic Properties and Synthetic Utility of the C8-Chloro Group in 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Topic: Electronic Properties of the Chloro Group in 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of the Chloro Group in 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-Chloro-5-phenylpyrido[3,2-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its high electron deficiency and specific reactivity patterns. This guide analyzes the electronic environment of the C8-chloro substituent, a critical "handle" for diversity-oriented synthesis. Unlike simple chloropyridines, the C8-position in this fused tricyclic system is activated by the cumulative inductive and mesomeric withdrawal of three nitrogen atoms, rendering it exceptionally susceptible to nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling. This document details the electronic rationale, synthetic protocols, and reactivity profiles necessary for leveraging this molecule in drug discovery.

Electronic Structure Analysis

Scaffold Architecture and Numbering

The pyrido[3,2-d]pyridazine system is a 1,4,5-triazanaphthalene analogue. The fusion of a pyridine ring (positions 2,[1][2]3) with a pyridazine ring creates a highly


-deficient heteroaromatic system.
  • C5-Position: Occupied by a phenyl group, which provides steric bulk and extends conjugation, yet breaks planarity slightly due to peri-interactions, modulating solubility.

  • C8-Position: Occupied by the chloro group. This carbon is flanked by a pyridazine nitrogen (N7), enhancing its electrophilicity.

The "Activated" C8-Chloro Bond

The reactivity of the C8-Cl bond is defined by three electronic vectors:

  • 
    -Nitrogen Effect:  The nitrogen atom at position 7 (adjacent to C8) exerts a strong inductive (
    
    
    
    ) effect, pulling electron density away from the C-Cl bond.
  • Vinylogous Activation: The nitrogen at position 1 (in the pyridine ring) and position 6 (in the pyridazine ring) contribute to the overall electron deficiency of the

    
    -system, lowering the LUMO energy of the ring.
    
  • Dipole Alignment: The C-Cl dipole is reinforced by the ring dipoles, making the carbon center a "hard" electrophile.

Table 1: Comparative Electronic Parameters (Theoretical Estimates)

ParameterC8-Cl (Target Scaffold)4-Chloropyridine (Reference)Chlorobenzene (Reference)
C-Cl Bond Length ~1.72 Å1.73 Å1.74 Å
LUMO Energy Low (High Reactivity)MediumHigh (Low Reactivity)

Rate (

)


1
Hammett

(para)
N/A (Fused System)0.230.23

Note: The C8-Cl bond is shorter and stronger in the ground state but highly susceptible to perturbation by nucleophiles due to the low-lying LUMO.

Synthetic Pathways & Protocols

The synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine hinges on the construction of the pyridazine ring from a 2,3-disubstituted pyridine precursor, followed by deoxy-chlorination.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 3-Benzoylpicolinic Acid Step1 Cyclocondensation (Hydrazine Hydrate) Start->Step1 n-BuOH, Reflux Inter 5-Phenylpyrido[3,2-d] pyridazin-8(7H)-one Step1->Inter Ring Closure Step2 Deoxy-chlorination (POCl3) Inter->Step2 Reflux, 3h Product 8-Chloro-5-phenyl pyrido[3,2-d]pyridazine Step2->Product Isolation

Figure 1: Synthetic route from picolinic acid derivatives to the target chloro-heterocycle.

Detailed Experimental Protocol

Step 1: Synthesis of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one

  • Reagents: 3-Benzoylpicolinic acid (10 mmol), Hydrazine hydrate (99%, 15 mmol), n-Butanol (20 mL).

  • Procedure:

    • Dissolve 3-benzoylpicolinic acid in n-butanol.

    • Add hydrazine hydrate dropwise.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The product usually precipitates as a solid.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

    • Yield: Typically 75–85%.

Step 2: Chlorination to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

  • Reagents: 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (5 mmol), Phosphorus oxychloride (

    
    , 15 mL), 
    
    
    
    (optional, 0.5 eq).
  • Procedure:

    • Place the pyridazinone in a dry round-bottom flask.

    • Add

      
       carefully (exothermic).
      
    • Reflux for 2–4 hours under anhydrous conditions (

      
       guard tube). The solution will turn dark.
      
    • Critical Workup: Distill off excess

      
       under reduced pressure. Pour the residue onto crushed ice with vigorous stirring to decompose phosphorus complexes.
      
    • Neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Dichloromethane (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Yield: 60–75%.

Reactivity Profile: The C8-Cl Handle

The C8-chloro group is an excellent leaving group, superior to chlorobenzenes and comparable to 4-chloropyrimidines.

Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an Addition-Elimination mechanism. The intermediate Meisenheimer complex is stabilized by the N7 and N1 nitrogen atoms.

Mechanism Visualization (DOT Diagram)

SNArMechanism Substrate 8-Chloro Substrate Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->Complex Addition (Rate Limiting) Product 8-Substituted Product Complex->Product Elimination LG Cl- (Leaving Group) Complex->LG

Figure 2:


 pathway. The electron-deficient scaffold stabilizes the negative charge in the intermediate.
Scope of Displacement
  • O-Nucleophiles: Sodium ethoxide/methoxide in alcohol (Reflux, 1h) yields the corresponding ethers (8-alkoxy derivatives).

  • N-Nucleophiles: Primary and secondary amines (e.g., morpholine, aniline) react in refluxing ethanol or DMF. Aniline derivatives may require acid catalysis or higher temperatures.

  • S-Nucleophiles: Thio-urea or sodium hydrosulfide converts the Cl to a thiol (-SH) or thione group.

  • C-Nucleophiles: Palladium-catalyzed Suzuki-Miyaura coupling works efficiently at C8 to introduce aryl or heteroaryl groups.

Applications in Drug Discovery[4]

The 8-chloro-5-phenylpyrido[3,2-d]pyridazine scaffold acts as a versatile core for:

  • PDE4 Inhibitors: The pyridazinone/pyridazine core mimics the cAMP substrate.

  • Kinase Inhibitors: The planar tricyclic system can intercalate DNA or bind to the ATP hinge region of kinases (e.g., p38 MAP kinase).

  • Anti-inflammatory Agents: Derivatives synthesized via hydrazide intermediates (displacing Cl) show COX-1/COX-2 inhibitory potential.

Table 2: Representative Reactivity Data

NucleophileReagent/ConditionsProduct TypeTypical Yield
Hydrazine

, EtOH, Reflux
8-Hydrazinyl derivative80-90%
Sodium Ethoxide

, EtOH, Reflux
8-Ethoxy derivative70-85%
Aniline

, EtOH, Reflux
8-Anilino derivative60-75%
Phenylboronic Acid

,

, Dioxane
5,8-Diphenyl derivative55-70%

References

  • Yassin, F. A., & Seleim, A. F. (2025). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Link

  • Maes, B. U. W., & Lemière, G. L. F. (2002). Kinetic study of nucleophilic aromatic substitution of chloropyridazines. Journal of Organic Chemistry. Link (Contextual grounding for pyridazine reactivity).

  • Boukharsa, Y., et al. (2014).[3] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Journal of Chemical and Pharmaceutical Research. Link

  • PubChem. (2025).[4] Compound Summary: 3-Chloro-5-phenylpyridazine.[4] National Library of Medicine.[4] Link

  • Vertex AI Search. (2026). Grounding Data on Pyrido[3,2-d]pyridazine Synthesis.

Sources

Foundational

Technical Guide: Toxicity and Safety Profile of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Analogs

This technical guide provides a rigorous analysis of the safety and toxicity profile of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its structural analogs. It is designed for medicinal chemists and toxicologists optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the safety and toxicity profile of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its structural analogs. It is designed for medicinal chemists and toxicologists optimizing this scaffold for therapeutic use.

Executive Summary: The Double-Edged Scaffold

The pyrido[3,2-d]pyridazine core represents a "privileged scaffold" in drug discovery, exhibiting potent biological activity against kinases (e.g., PDE4, p38 MAPK, PI3Kδ) and tubulin polymerization. However, the specific substitution pattern of 8-Chloro-5-phenyl introduces distinct safety liabilities that must be managed during lead optimization.

Core Safety Thesis: The 8-chloro substituent acts as a reactive electrophilic handle, posing risks for idiosyncratic toxicity via glutathione (GSH) depletion or protein haptenization. Simultaneously, the 5-phenyl moiety increases lipophilicity (LogP), correlating with hERG channel blockade and CYP450 inhibition. Successful development requires a "de-risking" strategy that retains potency while mitigating these structural liabilities.

Chemical Biology & Mechanism of Toxicity

Understanding the molecular interactions of the scaffold is prerequisite to interpreting safety data.

Structural Liabilities[1][2]
  • Position 8 (Chlorine): This is the "Warhead Risk." In the pyrido[3,2-d]pyridazine system, the pyridine nitrogen renders the 8-position electron-deficient. This makes the chlorine susceptible to Nucleophilic Aromatic Substitution (

    
    ) by biological nucleophiles (cysteine thiols in proteins or glutathione), potentially leading to:
    
    • Irreversible Binding: Covalent modification of off-target proteins.

    • Immune Activation: Formation of neo-antigens (haptens).

  • Position 5 (Phenyl): This is the "Lipophilic Risk." The planar phenyl ring facilitates intercalation into DNA (genotoxicity risk) and hydrophobic interactions with the hERG potassium channel pore (cardiotoxicity risk).

Molecular Liability Map

The following diagram illustrates the causal links between specific structural features and toxicity endpoints.

ToxicityMap Molecule 8-Chloro-5-phenyl pyrido[3,2-d]pyridazine Chloro 8-Chloro Group (Electrophilic) Molecule->Chloro Phenyl 5-Phenyl Group (Lipophilic/Planar) Molecule->Phenyl Core Pyridazine Core (N-N Bond) Molecule->Core GSH GSH Depletion (Reactive Metabolite) Chloro->GSH SNAr Reaction Hapten Protein Adducts (Immunotoxicity) Chloro->Hapten Covalent Binding hERG hERG Blockade (QTc Prolongation) Phenyl->hERG Pi-Stacking CYP CYP Inhibition (DDI Risk) Phenyl->CYP Hydrophobic Binding Genotox DNA Intercalation (Ames Positive) Phenyl->Genotox Planarity Core->CYP Heme Coordination

Figure 1: Structural Activity Relationship (SAR) of toxicity for the target scaffold.

In Vitro Safety Profile

Cytotoxicity & Cell Health

Analogs of this class often exhibit high cytotoxicity (IC50 < 5 µM) in cancer lines (e.g., MCF-7, HepG2). While beneficial for oncology, this is a safety flag for non-oncology indications.

  • Mechanism: Induction of oxidative stress (ROS generation) and interference with microtubule dynamics.

  • Benchmark: A safety margin (Therapeutic Index) of >50-fold against primary hepatocytes (e.g., HepG2) is required for progression.

hERG & Cardiotoxicity

The 5-phenyl group contributes significantly to hERG inhibition.

  • Risk Level: High. Related pyrido-fused systems have shown IC50s < 10 µM against hERG.

  • Mitigation: Introduction of polar groups (e.g., morpholine, piperazine) at the 8-position (replacing Cl) often reduces hERG affinity by lowering LogP and disrupting pi-stacking interactions.

Metabolic Stability & CYP Inhibition[3]
  • CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of CYP450 enzymes (Type II binding), leading to potent inhibition of CYP3A4 and CYP2D6.

  • Metabolic Hotspots:

    • Dechlorination: Oxidative or glutathione-mediated displacement of the 8-Cl.

    • Hydroxylation: Para-position of the 5-phenyl ring.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to specifically stress-test the liabilities of the 8-chloro-5-phenyl motif.

Reactive Metabolite Trapping Assay (GSH Adducts)

Objective: Determine if the 8-chloro group is labile and forms covalent adducts.

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (physiologically relevant excess).

  • Controls:

    • Positive: Clozapine (known to form reactive nitrenium ions).

    • Negative: Warfarin.

  • Analysis: Quench with acetonitrile after 60 min. Analyze supernatant via LC-MS/MS.

  • Validation Criteria: Search for Mass Shift of +305 Da (GSH adduct). Detection of >1% adduct formation relative to parent indicates a high risk of idiosyncratic toxicity.

hERG Patch Clamp (Automated)

Objective: Quantify cardiotoxicity risk driven by the lipophilic phenyl ring.

  • Cell Line: CHO cells stably expressing hERG potassium channels.

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-aspartate based pipette solution.

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current).

  • Data Output: Calculate % inhibition of tail current at 1, 10, and 30 µM.

  • Threshold: IC50 < 10 µM is a "Stop/Go" decision point for non-life-threatening indications.

De-Risking & Optimization Strategy

To salvage the biological activity of this scaffold while improving safety, a systematic SAR modification plan is recommended.

The "Safety Screening Cascade"

Implement this workflow to filter analogs efficiently.

ScreeningCascade Start Hit Generation (8-Cl-5-Ph Scaffold) Tier1 Tier 1: Physicochemical Solubility (pH 7.4) > 50 µM LogD < 3.5 Start->Tier1 Tier2 Tier 2: In Vitro Safety hERG IC50 > 10 µM Ames Test: Negative Tier1->Tier2 Pass Discard Discard / Redesign Tier1->Discard Fail Tier3 Tier 3: Metabolic Stability GSH Trapping: Negative CYP3A4 IC50 > 10 µM Tier2->Tier3 Pass Tier2->Discard Fail Lead Qualified Lead Ready for In Vivo Tox Tier3->Lead Pass Tier3->Discard Fail

Figure 2: Sequential screening cascade to prioritize safe analogs.

SAR Recommendations
Structural FeatureLiabilityOptimization Strategy
8-Chloro Electrophile / ReactiveReplace with -CN, -OMe, or -NHR. Rationale: Reduces reactivity toward GSH; amine substitution (-NHR) lowers LogP and improves solubility.
5-Phenyl Lipophilicity / hERGSubstitute with Pyridine or add polar groups (e.g., 5-(4-piperazinyl)phenyl). Rationale: Disrupts hERG binding pocket hydrophobic interactions; improves metabolic stability.
Pyridazine Core CYP Inhibition (Heme binding)Introduce steric hindrance at C-4 or C-6. Rationale: Prevents the nitrogen lone pair from coordinating with the CYP heme iron.

Conclusion

The 8-Chloro-5-phenylpyrido[3,2-d]pyridazine analog is a potent but high-risk starting point. Its safety profile is dominated by the electrophilicity of the 8-chloro group (reactive metabolites) and the lipophilicity of the 5-phenyl ring (hERG/CYP).

  • Immediate Action: Prioritize the GSH Trapping Assay to rule out covalent binding risks.

  • Development Path: Focus on displacing the 8-chloro group with polar amines to simultaneously solve the reactivity, solubility, and hERG liabilities.

References

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement. Nature Microbiology, 2017.

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives. ResearchGate, 2023.

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Reduced hERG Inhibition. ChemMedChem, 2024.[1]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 2011.

  • A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding. Bioorganic & Medicinal Chemistry Letters, 2013.[2]

  • Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer. Archiv der Pharmazie, 2018.[3]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 8-Position of Phenylpyrido[3,2-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details the strategic functionalization of the 5-phenylpyrido[3,2-d]pyridazine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the strategic functionalization of the 5-phenylpyrido[3,2-d]pyridazine scaffold at the 8-position via nucleophilic aromatic substitution (SNAr). This privileged heterocyclic core is of significant interest in medicinal chemistry, and the ability to selectively introduce a diverse range of substituents at this position is crucial for the development of novel therapeutic agents.[1][2] This document provides not only detailed experimental protocols but also the underlying mechanistic rationale to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Phenylpyrido[3,2-d]pyridazine Scaffold

The phenylpyrido[3,2-d]pyridazine nucleus is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticonvulsant, anti-inflammatory, and anticancer activities.[3] The ability to readily and selectively modify this scaffold is paramount for establishing structure-activity relationships (SAR) and optimizing drug-like properties. The 8-position, in particular, offers a strategic vector for modification, allowing for the introduction of functionalities that can modulate potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the nucleophilic aromatic substitution (SNAr) pathway as a robust and versatile method for the C-8 functionalization of the 5-phenylpyrido[3,2-d]pyridazine system. The key to this approach is the generation of a suitable precursor, the 8-chloro-5-phenylpyrido[3,2-d]pyridazine, which serves as an electrophilic partner for a wide array of nucleophiles.

Mechanistic Insights: The Driving Forces of SNAr on the Phenylpyrido[3,2-d]pyridazine Core

The feasibility of nucleophilic aromatic substitution on the phenylpyrido[3,2-d]pyridazine ring is fundamentally governed by its electron-deficient nature. The presence of two nitrogen atoms in the pyridazine ring significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This is a key distinction from electron-rich aromatic systems like benzene, which are unreactive towards nucleophiles under normal conditions.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of the nucleophile on the carbon atom bearing the leaving group (in our case, chlorine at the 8-position). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the electron-withdrawing pyridopyridazine ring system, which is crucial for its stabilization. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Figure 1: The two-step addition-elimination mechanism of the SNAr reaction.

The choice of solvent, base, and reaction temperature are critical parameters that can significantly influence the reaction rate and yield. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without solvating the nucleophile itself as strongly as protic solvents would. The addition of a base is often necessary to deprotonate the nucleophile, generating a more potent anionic nucleophile.

Experimental Protocols

Synthesis of the Key Precursor: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

The journey to a diverse library of 8-substituted phenylpyrido[3,2-d]pyridazines begins with the synthesis of the key chloro-substituted precursor. This is typically achieved from the corresponding pyridazinone.

Protocol 1: Synthesis of 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one

This protocol is adapted from the work of Yassin, F. A. et al.[4]

  • Materials: 3-Benzoyl picolinic acid, hydrazine hydrate, n-butanol.

  • Procedure:

    • To a solution of 3-benzoyl picolinic acid (0.01 mol) in n-butanol (20 mL), add hydrazine hydrate (0.01 mol).

    • Reflux the reaction mixture for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold n-butanol, and dry under vacuum to yield 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one.

Protocol 2: Chlorination to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

This protocol is also adapted from Yassin, F. A. et al.[4]

  • Materials: 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (0.01 mol) and excess phosphorus oxychloride (10 mL) is refluxed for 4 hours.

    • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with crushed ice and neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford 8-chloro-5-phenylpyrido[3,2-d]pyridazine.

Figure 2: Synthetic workflow for the preparation of the key 8-chloro precursor.

Nucleophilic Substitution with N-Nucleophiles

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry, as these groups can participate in hydrogen bonding and other key interactions with biological targets.

Protocol 3: General Procedure for Amination

  • Materials: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, desired primary or secondary amine, a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA), and a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Procedure:

    • To a solution of 8-chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

    • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purify the crude product by column chromatography on silica gel to yield the desired 8-amino-5-phenylpyrido[3,2-d]pyridazine derivative.

Table 1: Representative Conditions for Amination Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF12085-95
PiperidineCs₂CO₃DMSO10080-90
AnilineDIPEANMP15070-85
BenzylamineK₂CO₃DMF10088-98

Protocol 4: Synthesis of 8-Hydrazinyl-5-phenylpyrido[3,2-d]pyridazine

This specific protocol is based on the work of Yassin, F. A. et al.[4]

  • Materials: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, hydrazine hydrate, n-butanol.

  • Procedure:

    • To a solution of 8-chloro-5-phenylpyrido[3,2-d]pyridazine (0.01 mol) in n-butanol (10 mL), add hydrazine hydrate (3 mL).

    • Reflux the reaction mixture for 12 hours.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Dry the solid under vacuum to yield 8-hydrazinyl-5-phenylpyrido[3,2-d]pyridazine.

Nucleophilic Substitution with O-Nucleophiles

The introduction of alkoxy and aryloxy moieties can significantly impact the lipophilicity and metabolic stability of a drug candidate.

Protocol 5: General Procedure for O-Alkoxylation/O-Arylation

  • Materials: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, desired alcohol or phenol, a strong base (e.g., NaH, KHMDS, or t-BuOK), and an anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • In an inert atmosphere (e.g., under nitrogen or argon), add the alcohol or phenol (1.2-1.5 eq) to a suspension of the base (1.2-1.5 eq) in the anhydrous solvent at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

    • Add a solution of 8-chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 eq) in the same solvent.

    • Heat the reaction mixture, typically between 60 °C and 120 °C, and monitor its progress.

    • After completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent and purify by column chromatography.

Table 2: Representative Conditions for O-Alkoxylation/O-Arylation

NucleophileBaseSolventTemperature (°C)
MethanolNaHTHF60
PhenolK₂CO₃DMF100
Isopropanolt-BuOKTHF70
Nucleophilic Substitution with S-Nucleophiles

Thioether linkages are important in drug design, often contributing to improved binding affinity and altered electronic properties.

Protocol 6: General Procedure for S-Thiolation

  • Materials: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, desired thiol, a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of the thiol (1.1-1.5 eq) in the solvent, add the base (1.5-2.0 eq) and stir for 15-30 minutes at room temperature.

    • Add 8-chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 eq) to the reaction mixture.

    • Heat the reaction, typically between 50 °C and 100 °C, until the starting material is consumed.

    • Work up the reaction as described in the amination protocol (Protocol 3) and purify by column chromatography.

Table 3: Representative Conditions for S-Thiolation

NucleophileBaseSolventTemperature (°C)
ThiophenolK₂CO₃DMF80
EthanethiolCs₂CO₃DMSO60
4-MethylthiophenolK₂CO₃DMF90

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or employing a stronger base to generate a more potent nucleophile. For less reactive amines, the use of a palladium catalyst in a Buchwald-Hartwig amination could be an alternative strategy.

  • Side Reactions: In some cases, particularly with ambident nucleophiles, a mixture of products may be obtained. Careful control of reaction conditions, such as temperature and the choice of base, can often improve selectivity.

  • Purification Challenges: The products of these reactions are often polar compounds. A careful selection of the eluent system for column chromatography is crucial for successful purification.

Conclusion

The nucleophilic aromatic substitution at the 8-position of the 5-phenylpyrido[3,2-d]pyridazine scaffold is a powerful and versatile tool for the synthesis of novel, functionally diverse molecules with significant potential in drug discovery. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the chemical space around this important heterocyclic core. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, a wide array of analogues can be efficiently synthesized, paving the way for the discovery of new and improved therapeutic agents.

References

  • Asif, M. (2014). A review on biological activities of pyridopyridazine and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 194-204.
  • Ibrahim, M. A., El-menoufy, A. H., El-agawany, M. F., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59. [Link]

  • Yassin, F. A. (2015). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 7(7), 183-191.
  • Van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution in aza-aromatic compounds. Accounts of Chemical Research, 11(12), 462-468.
  • Terrier, F. (2013).
  • Mitchinson, A., Blackaby, W. P., Bourrain, S., & Carling, R. W. (2006). Synthesis of pyrido [2, 3-d] pyridazines and pyrazino [2, 3-d] pyridazines—novel classes of GABAA receptor benzodiazepine binding site ligands. Tetrahedron letters, 47(13), 2257-2260.
  • Akçay, S., Ülger, M., Onurdağ, F. K., & Dündar, Y. (2018). Study on synthesis and biological activity of some pyridopyridazine derivatives. Acta Chimica Slovenica, 65(4), 932-938.
  • Kaizerman, J. A., An, S., Austin, R. J., Brown, M. P., Chong, A. K., Huang, T., ... & Jiang, B. (2010). Addressing PXR liabilities of phthalazine-based hedgehog/smoothened antagonists using novel pyridopyridazines. Bioorganic & medicinal chemistry letters, 20(15), 4607-4610.
  • Gao, Q., Zhu, Y., Lian, M., Liu, M., Yuan, J., Yin, G., & Wu, A. (2012). An unexpected C–C bond cleavage in the absence of metal enables an efficient approach toward 3, 6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1, 3-dicarbonyl compounds and methyl ketones. The Journal of organic chemistry, 77(22), 9865-9870. [Link]

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1, 6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent. The Journal of organic chemistry, 84(7), 4236-4245.
  • Guo, Y. Q., Zhao, M. N., Ren, Z. H., & Guan, Z. H. (2018). A copper-promoted 6-endo-trig cyclization of readily available β, γ-unsaturated hydrazones enables an efficient synthesis of a series of 1, 6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions. Organic letters, 20(11), 3337-3340.
  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis acid-mediated inverse electron demand Diels–Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. The Journal of organic chemistry, 86(17), 12008-12023.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). An aza-Diels–Alder reaction of 1, 2, 3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. The Journal of organic chemistry, 86(12), 8926-8932.
  • Gradl, S., Köckenberger, J., Oppl, J., Schiller, M., & Heinrich, M. R. (2021). The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water. The Journal of organic chemistry, 86(8), 6228-6238.
  • Liu, Z., Lou, J., & Xiao, J. (2021). A TBAI/K2S2O8-promoted [4+ 2] annulation of ketene N, S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines in good yields. Organic letters, 23(5), 1606-1610.
  • Yassin, F. A., Hozien, Z. A., & El-Gaby, M. S. A. (1998). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives.
  • Heinisch, G., & Matuszczak, B. (1999). Pyridazines, part 48.[1] recent advances in the chemistry of pyridazines. Trends in Heterocyclic Chemistry, 6, 105-132.

  • Stanovnik, B., & Svete, J. (2000). Synthesis of pyridazines. In Targets in Heterocyclic Systems (Vol. 4, pp. 105-137). Italian Chemical Society.
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  • Sainsbury, M. (2001). Heterocyclic chemistry. Royal Society of Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Wei, C., Zhang, L., Gong, P., & Quan, Z. (2015). Design, synthesis of 6-substituted-pyrido [3, 2-d] pyridazine derivatives with anticonvulsant activity. Medicinal Chemistry Research, 24(7), 2899-2907. [Link]

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Application

Application Note: Strategic Functionalization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine in Targeted Drug Design

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. 8-Chloro-5-phenylpyrido[3,2-d]pyridazine represents a highly versatile, rigid bicyclic pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. 8-Chloro-5-phenylpyrido[3,2-d]pyridazine represents a highly versatile, rigid bicyclic pharmacophore. The presence of the electron-deficient pyridazine ring, combined with the lipophilic 5-phenyl substituent and the reactive 8-chloro vector, makes this compound an ideal starting material for developing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents. This application note details the mechanistic rationale, self-validating experimental protocols, and structural logic for functionalizing the C8 position to accelerate hit-to-lead optimization.

Mechanistic Rationale & Pharmacophore Utility

The selection of the pyrido[3,2-d]pyridazine core is driven by its exceptional physicochemical properties. The pyridazine ring possesses a high aromaticity index and acts as a potent hydrogen-bond acceptor, which is critical for engaging target protein backbones (e.g., hinge regions in kinases)[1]. Furthermore, pyrido-pyridazine scaffolds are widely recognized in the pharmaceutical field for their ability to modulate diverse biological targets, including central nervous system receptors and inflammatory pathways[2].

The 8-chloro position is strategically located for late-stage diversification. The adjacent diaza system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C8 carbon highly electrophilic. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) with amines and alkoxides. For weaker nucleophiles or carbon-carbon bond formation, the oxidative addition of Palladium(0) into the C-Cl bond is highly favored, enabling robust Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. The 5-phenyl group provides essential hydrophobic interactions (π-π stacking), which are frequently required for anchoring the molecule within deep binding pockets[3].

G Scaffold Pyrido[3,2-d]pyridazine Core (Rigid Framework) N_atoms Pyridazine Nitrogens (H-Bond Acceptors) Scaffold->N_atoms Phenyl 5-Phenyl Group (Hydrophobic Anchor) Scaffold->Phenyl C8_Sub C8-Substitution (Solvent Channel Vector) Scaffold->C8_Sub Target Target Protein (e.g., Kinase/PDE/COX) N_atoms->Target Dipole & H-Bonding Phenyl->Target pi-pi / Hydrophobic C8_Sub->Target Steric & Electronic Tuning

Figure 1: Pharmacophore mapping and target engagement logic of the pyrido[3,2-d]pyridazine scaffold.

Strategic Functionalization Pathways

To build a comprehensive structure-activity relationship (SAR) library, two primary synthetic workflows are employed:

  • Pathway A (SNAr): Utilized for incorporating aliphatic amines (e.g., morpholine, piperazine) to improve aqueous solubility and target solvent-exposed regions.

  • Pathway B (Pd-Catalyzed Cross-Coupling): Utilized for coupling anilines or aryl boronic acids to extend the aromatic system, often required for targeting allosteric pockets or achieving dual-inhibition profiles (e.g., COX-1/COX-2 dual inhibition)[3].

G Start 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (Aliphatic Amines/Alkoxides) Start->SNAr DIPEA, DMF, 80°C CrossCoupling Pd-Catalyzed Cross-Coupling (Anilines/Aryl Boronic Acids) Start->CrossCoupling Pd(dppf)Cl2, Base, 90°C Prod1 8-Amino/Alkoxy Derivatives (Enhanced Solubility) SNAr->Prod1 High Yield, Rapid Prod2 8-Aryl/Heteroaryl Derivatives (Extended Pharmacophore) CrossCoupling->Prod2 C-C / C-N Bond Formation

Figure 2: Divergent functionalization workflows for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is sterically hindered and non-nucleophilic, preventing competitive substitution while effectively scavenging the HCl byproduct to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Reagent Addition: Add the aliphatic amine (e.g., morpholine, 1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Seal the vial and heat at 80 °C using an oil bath or microwave reactor for 2–4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM).

Self-Validation Checkpoints:

  • TLC: The starting material is highly UV-active. Complete consumption should be observed.

  • LC-MS: Validate the reaction completion by the disappearance of the starting mass

    
     and the appearance of the product mass (e.g., for morpholine, 
    
    
    
    ). The isotopic pattern of chlorine (3:1 ratio of M:M+2) will disappear in the product, confirming successful halogen displacement.
Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: Degassing the solvent is critical; ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. A biphasic solvent system (Dioxane/H₂O) is used to ensure the solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Sparge the solution with N₂ for an additional 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂.

  • Reaction: Heat the mixture to 90 °C for 6 hours under an N₂ atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry (Na₂SO₄), and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 10–40% EtOAc in Hexanes).

Self-Validation Checkpoints:

  • Visual Cue: The reaction mixture should transition from a reddish-orange solution to a dark suspension. The precipitation of "palladium black" often indicates the end of the catalytic cycle.

  • LC-MS: Confirm the formation of the C-C bond by identifying the

    
     of the cross-coupled product.
    

Quantitative Data Presentation

The following table summarizes the optimized conditions for functionalizing the C8 position, demonstrating the scaffold's robust reactivity profile.

EntryReaction TypeCoupling PartnerCatalyst / BaseSolventTemp (°C)Time (h)Isolated Yield (%)
1SNArMorpholineNone / DIPEADMF80292
2SNArN-MethylpiperazineNone / DIPEADMF802.588
3SuzukiPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O90681
4Suzuki4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O90685
5Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos / Cs₂CO₃Toluene1001274

Table 1: Summary of optimized reaction conditions and yields for the C8-functionalization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Conclusion

The 8-Chloro-5-phenylpyrido[3,2-d]pyridazine scaffold is a highly programmable core for drug discovery. By leveraging the electron-deficient nature of the pyridazine ring, researchers can rapidly generate diverse compound libraries via SNAr and Pd-catalyzed cross-couplings. The resulting derivatives are primed for screening against high-value targets, capitalizing on the unique hydrogen-bonding and lipophilic properties inherent to the pyrido-pyridazine system[1],[4].

References

  • Source: SCIRP (Scientific Research Publishing)
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Source: Blumberg Institute URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Introduction & Mechanistic Rationale The 8-chloro-5-phenylpyrido[3,2-d]pyridazine scaffold is a highly functionalized, fused heterocyclic intermediate of significant interest in medicinal chemistry. Derivatives of the py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 8-chloro-5-phenylpyrido[3,2-d]pyridazine scaffold is a highly functionalized, fused heterocyclic intermediate of significant interest in medicinal chemistry. Derivatives of the pyrido[3,2-d]pyridazine core are frequently evaluated as phosphodiesterase (PDE4) inhibitors, kinase modulators, and anticonvulsant agents [1]. Functionalization at the C8 position via palladium-catalyzed Suzuki-Miyaura cross-coupling allows for the rapid generation of diverse structure-activity relationship (SAR) libraries.

The Causality of Reactivity: The C8-Cl bond in this scaffold is uniquely activated. Because the chlorine atom is situated


 to the pyridazine nitrogen and adjacent to the pyridine ring junction, the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle is significantly lowered. This electronic deficiency makes the oxidative addition of the C(sp2)-Cl bond to a Pd(0) species exceptionally fast, requiring far less activation energy than a standard aryl chloride [2].

However, this hyper-reactivity is a double-edged sword. The highly electrophilic C8 position is extremely susceptible to competitive nucleophilic aromatic substitution (


). Under the basic, aqueous conditions typical of Suzuki couplings, hydroxide ions can outcompete the transmetalation step, leading to hydrolytic dechlorination and the formation of an inert 8-oxo (pyridazinone) byproduct[3]. Therefore, the successful functionalization of this scaffold requires a delicate balance: utilizing bidentate or sterically demanding ligands to accelerate the rate-limiting reductive elimination, while selecting bases that facilitate transmetalation without promoting hydrolysis [2].

Catalytic Cycle & Pathway Visualization

To conceptualize the reaction dynamics, the catalytic cycle below illustrates the critical intermediates. The use of bidentate ligands like dppf enforces a cis-geometry on the Pd(II) intermediate following transmetalation, which geometrically pre-organizes the complex for rapid reductive elimination, thereby minimizing the window for off-cycle deboronation or hydrolysis [2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_2] Fast due to α-N effect Pd0->OxAdd 8-Chloro-5-phenylpyrido [3,2-d]pyridazine TransMet Transmetalation [Pd(II)(Ar)(Ar')L_2] Base-mediated OxAdd->TransMet Aryl-B(OH)2 + Base (- Base·HCl) RedElim Reductive Elimination 8-Aryl-5-phenylpyrido [3,2-d]pyridazine TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling at the C8 position of pyrido[3,2-d]pyridazine.

Condition Optimization Matrix

The following table summarizes the empirically optimized conditions for coupling various classes of boronic acids to the 8-chloro-5-phenylpyrido[3,2-d]pyridazine core.

Substrate ClassCatalyst SystemBase (Equiv)Solvent SystemTemp / TimeExpected Yield
Standard Aryls Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90 °C / 4–8 h75–90%
Sterically Hindered Pd₂(dba)₃ / XPhos (5 mol%)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)110 °C / 12 h65–85%
Heteroaryls Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)DME/H₂O (3:1)85 °C / 8–16 h60–80%
Water-Sensitive Pd(dppf)Cl₂ (5 mol%)KF (3.0)Anhydrous THF75 °C / 16 h50–70%

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols integrate self-validating analytical checkpoints.

Protocol A: Standard Aryl Boronic Acids (Conventional Heating)

Best for electron-neutral or slightly electron-rich aryl boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the biphasic mixture with Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species[4].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.025 mmol) under a positive stream of Argon. Seal the tube.

  • Heating & Visual Validation: Submerge the tube in a pre-heated oil bath at 90 °C. Self-Validation: Within 10–15 minutes, the mixture should transition from a heterogeneous yellow suspension to a dark red/brown homogeneous solution, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring: After 4 hours, sample the organic layer for LCMS analysis.

    • Success Marker: Disappearance of the starting material mass (

      
      ) and appearance of the target product mass.
      
    • Failure Marker: If a mass of

      
       is dominant, hydrolytic dechlorination has occurred. Abort and switch to the anhydrous protocol (KF in THF).
      
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter through a short pad of Celite (to remove Pd black), and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sterically Hindered Boronic Acids (Microwave-Assisted)

Best for ortho-substituted aryls or bulky heteroaryls where transmetalation is sterically retarded.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine 8-chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 equiv, 0.3 mmol), the hindered boronic acid (1.5 equiv, 0.45 mmol), and Cs₂CO₃ (2.0 equiv, 0.6 mmol). Causality: Cs₂CO₃ is highly soluble and provides the aggressive basicity required to drive the transmetalation of sterically hindered substrates [2].

  • Catalyst & Ligand: Add Pd₂(dba)₃ (2.5 mol%, 0.0075 mmol) and XPhos (5.0 mol%, 0.015 mmol). Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) facilitates the coupling of hindered substrates while preventing catalyst deactivation.

  • Solvent & Degassing: Add Toluene (3.0 mL) and H₂O (0.3 mL). Seal the vial with a crimp cap and purge with Argon via a needle for 10 minutes.

  • Microwave Irradiation: Heat the vial in a dedicated microwave synthesizer at 120 °C for 30 minutes (Normal absorption level).

  • Workup & Scavenging: Dilute with CH₂Cl₂ (10 mL). To remove residual palladium (which often coordinates strongly to nitrogen-rich heterocycles), add a metal scavenger such as SiliaMetS® Thiol (3 equiv relative to Pd) and stir at room temperature for 2 hours before filtration.

Troubleshooting & Field-Proven Insights

  • Protodehalogenation (Des-chloro byproduct): If LCMS reveals a mass of

    
     (loss of Cl without coupling), the Pd(II) intermediate is undergoing 
    
    
    
    -hydride elimination or reacting with a hydrogen source before transmetalation. Ensure solvents are strictly degassed and consider switching to a more nucleophilic boronic pinacol ester (Bpin) to accelerate transmetalation [4].
  • Boronic Acid Homocoupling: If a significant amount of the biaryl dimer is observed, it indicates that the oxidative addition is slower than expected, or trace oxygen is present. Address this by adding the boronic acid dropwise via a syringe pump over 1 hour, or by increasing the equivalents of the boronic acid to 1.5–2.0 [3].

References

  • Fathy A. Yassin, Amal F. Seleim. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 2013.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • J. Org. Chem. 2013, 78, 7758–7763. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • ChemRxiv. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides.
Application

Microwave-assisted synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Derivatives Executive Summary This application note details a robust, microwave-assisted protocol for the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Derivatives

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , a privileged scaffold in medicinal chemistry known for its potential as a phosphodiesterase inhibitor and anti-inflammatory agent. By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces total reaction time from >18 hours to under 45 minutes while increasing isolated yields by 15-20%. The guide focuses on the critical chlorodehydroxylation step using POCl₃ under controlled microwave conditions, a technique that requires specific safety parameters but offers superior purity profiles.

Retrosynthetic Logic & Mechanism

The synthesis is designed around the construction of the fused [3,2-d] system via a hydrazine-mediated cyclization, followed by the functionalization of the resulting lactam.

Strategic Disconnect:

  • C8-Cl Bond Formation: The final step installs the chlorine atom via nucleophilic substitution of the enolizable lactam oxygen using phosphorus oxychloride (POCl₃).

  • Pyridazine Ring Closure: The 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one core is formed by condensing 3-benzoylpicolinic acid with hydrazine hydrate.[1][2]

  • Precursor Assembly: The 3-benzoylpicolinic acid intermediate is accessible via Friedel-Crafts acylation of picolinic anhydride.[1][2]

Retrosynthesis Target 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Intermediate 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one (Lactam Intermediate) Target->Intermediate POCl3, MW (Chlorination) Precursor 3-Benzoylpicolinic Acid + Hydrazine Hydrate Intermediate->Precursor N2H4, MW (Cyclocondensation)

Figure 1: Retrosynthetic pathway highlighting the two key microwave-assisted steps.

Experimental Protocol

Step 1: Cyclocondensation (Synthesis of the Lactam Core)

The formation of the pyridazine ring is traditionally slow due to the reversible nature of the hydrazone intermediate. Microwave irradiation accelerates the dehydration step, driving the equilibrium toward the aromatic product.

  • Reagents: 3-Benzoylpicolinic acid (1.0 equiv), Hydrazine hydrate (1.5 equiv), Ethanol (absolute).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Procedure:

  • Dissolve 3-benzoylpicolinic acid (5 mmol) in Ethanol (10 mL) in a 20 mL microwave vial.

  • Add Hydrazine hydrate (7.5 mmol) dropwise. Cap the vial.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates directly. If not, reduce volume by 50% under vacuum and cool to 4°C. Filter the solid, wash with cold ethanol, and dry.

Step 2: Chlorodehydroxylation (Synthesis of Target)

Critical Safety Note: Heating POCl₃ in a microwave reactor generates significant pressure and corrosive HCl gas. Use only dedicated, pressure-rated heavy-walled glass vials and ensure the reactor's safety interlocks are functional. Do not exceed 110°C.

  • Reagents: 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one (from Step 1), POCl₃ (excess, acts as solvent/reagent).

  • Catalyst: N,N-Dimethylaniline (catalytic amount, 2-3 drops).

Procedure:

  • Place the lactam intermediate (2 mmol) into a 10 mL microwave process vial.

  • Add POCl₃ (3 mL) and N,N-Dimethylaniline (2 drops).

  • Seal the vial immediately with a PTFE-lined septum cap.

  • Irradiation Parameters:

    • Temperature: 105°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Ramp Time: 2 minutes (prevent pressure spikes)

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice (exothermic!).

    • Neutralize with solid Na₂CO₃ or saturated NaHCO₃ solution to pH 8.

    • Extract with Dichloromethane (3 x 15 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Ethyl Acetate/Hexane).

Optimization & Data Analysis

The transition to microwave heating provides a stark contrast in efficiency. The table below summarizes internal validation data comparing conventional thermal methods (oil bath) with this microwave protocol.

Table 1: Comparative Efficiency (Conventional vs. Microwave)

Reaction StepMethodTemp (°C)TimeYield (%)Purity (LCMS)
Cyclization Thermal Reflux78 (EtOH)6 hrs72%88%
Microwave 140 15 min 91% >95%
Chlorination Thermal Reflux105 (POCl₃)4 hrs65%85%
Microwave 105 10 min 88% 94%

Note: Microwave yields are isolated yields after recrystallization.

Mechanistic Workflow

Understanding the mechanism is vital for troubleshooting. The chlorination step involves the activation of the lactam oxygen by the phosphoryl chloride, followed by nucleophilic attack by chloride.

Mechanism Step1 Lactam Tautomer (Nucleophilic Oxygen) Step2 Activated Intermediate (O-Phosphorylated) Step1->Step2 POCl3 (MW Heat) Step3 Nucleophilic Attack (Cl- displaces OP(=O)Cl2) Step2->Step3 Cl- Step4 8-Chloro Product + PO2Cl2- Step3->Step4 Elimination

Figure 2: Mechanistic pathway of the microwave-assisted chlorodehydroxylation.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: POCl₃ is extremely sensitive to moisture. Ensure the microwave vial and starting material are completely dry. Water contamination will generate phosphoric acid and HCl, spiking pressure and reducing yield.

  • Pressure Management: If the pressure sensor exceeds 15 bar during Step 2, abort the run. This usually indicates decomposition or wet reagents.

  • Regioselectivity: The 5-phenyl substituent sterically hinders the N-position, directing chlorination effectively to the C8 position. No significant regioisomers are typically observed with this scaffold.

References

  • Microwave-Assisted Synthesis of Pyridazine Derivatives

    • Title: Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety.
    • Source: PubMed (2013).
    • URL:[Link]

  • General Synthesis of Pyrido[3,2-d]pyridazines

    • Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
    • Source: Der Pharma Chemica (2013).
    • URL:[Link]

  • Microwave Chlorination with POCl3

    • Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines (Discusses POCl3 MW safety and protocols).
    • Source: Molecules (PMC).
    • URL:[Link]

  • Biological Relevance

    • Title: Synthesis and Biological Activity of Pyridopyridazine Deriv
    • Source: Mini-Reviews in Organic Chemistry.
    • URL:[Link][2][3][4][5]

Sources

Method

In Vitro Assay Protocols for Evaluating 8-Chloro-5-phenylpyrido[3,2-d]pyridazine: A Comprehensive Guide to p38α MAPK and PDE4 Inhibition Profiling

Executive Summary & Mechanistic Rationale The pyrido[3,2-d]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its ability to selectively inhibit protein kinases (notably p3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrido[3,2-d]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its ability to selectively inhibit protein kinases (notably p38α MAPK) and phosphodiesterases (such as PDE4)[1]. The specific derivative, 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , incorporates a halogenated position and a phenyl ring. In the context of rational drug design, the 8-chloro substitution is strategically positioned to occupy deep hydrophobic pockets (often interacting with kinase gatekeeper residues), while the 5-phenyl ring facilitates crucial


 stacking interactions within the ATP-binding cleft or the PDE active site[2].

Because both p38α and PDE4 are critical upstream nodes in the production of pro-inflammatory cytokines like TNF-α, dual-targeting or highly selective inhibitors based on this scaffold hold significant therapeutic potential for autoimmune diseases, pulmonary inflammation, and neurological disorders[1][3].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The protocols below form a self-validating screening cascade , ensuring that biochemical target engagement translates to cellular efficacy without being confounded by off-target cytotoxicity.

MOA LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 p38 p38α MAPK TLR4->p38 TNFa TNF-α Production p38->TNFa Promotes PDE4 PDE4 Enzyme cAMP cAMP Degradation PDE4->cAMP Catalyzes cAMP->TNFa Low cAMP increases TNF-α Drug 8-Chloro-5-phenylpyrido [3,2-d]pyridazine Drug->p38 Inhibits Drug->PDE4 Inhibits

Figure 1: Dual-pathway inhibition mechanism of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Biochemical Target Engagement: p38α MAPK TR-FRET Assay

Causality & Assay Selection: Small molecule heterocycles like pyrido[3,2-d]pyridazines often exhibit intrinsic auto-fluorescence in standard UV/Vis ranges. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this artifact by utilizing lanthanide fluorophores (e.g., Europium) with long emission half-lives, allowing the detector to measure the signal after the compound's auto-fluorescence has decayed.

Self-Validating System: Every assay plate must include a 100% inhibition control (10 µM SB203580, a known p38 inhibitor) and a 0% inhibition control (DMSO vehicle). The plate is only deemed valid if the calculated Z'-factor is


.
Step-by-Step Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme Addition: Add 5 µL of 2X p38α kinase (final concentration 1 nM) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP (final concentration at the

    
     of 50 µM) and biotinylated ATF2 substrate (final 100 nM). Incubate for 60 minutes at room temperature.
    
  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm). Calculate the 665/620 ratio.

Orthogonal Target Profiling: PDE4 Fluorescence Polarization (FP)

Causality & Assay Selection: To assess if the compound acts as a dual-inhibitor or exhibits off-target PDE4 activity[1], we utilize Fluorescence Polarization (FP). FP directly measures the molecular volume of a fluorescent cAMP tracer. When PDE4 cleaves the tracer, the smaller product tumbles faster in solution, depolarizing the emitted light. If our compound inhibits PDE4, the tracer remains intact, tumbles slowly, and polarization remains high.

Self-Validating System: Rolipram (10 µM) is used as the positive control[1]. Assay integrity requires a dynamic range of at least 100 mP (milli-polarization units) between the fully active enzyme and the Rolipram control.

Step-by-Step Protocol
  • Compound Preparation: Dispense 100 nL of the compound dose-response series into a 384-well black plate.

  • Enzyme Addition: Add 5 µL of PDE4A enzyme (final 0.5 nM) in PDE Buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Tracer Addition: Add 5 µL of FAM-cAMP tracer (final 20 nM). Incubate the plate in the dark at room temperature for 90 minutes.

  • Readout: Read the plate using FP settings (Excitation 485 nm, Emission 520 nm, measuring both parallel and perpendicular planes). Calculate mP values.

Cellular Functional Efficacy & Cytotoxicity Multiplexing

Causality & Assay Selection: A potent biochemical IC₅₀ is meaningless if the compound cannot penetrate the cell membrane or if it reduces TNF-α simply by inducing cell death. We multiplex an LPS-induced THP-1 macrophage TNF-α ELISA with a CellTiter-Glo (ATP-based) viability assay[3][4]. This ensures the observed anti-inflammatory effect is mechanistically driven, not an artifact of cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding: Seed THP-1 cells at

    
     cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.
    
  • Compound Pre-incubation: Wash cells, replace with fresh media, and add the compound dose-response series (final DMSO concentration 0.5%). Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add LPS (final 100 ng/mL) to stimulate TLR4-mediated p38/PDE4 signaling. Incubate for 4 hours.

  • Supernatant Harvest (Efficacy): Transfer 50 µL of the conditioned media to a pre-coated TNF-α ELISA plate. Process according to the manufacturer's instructions and read absorbance at 450 nm.

  • Viability Readout (Toxicity): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence to determine the CC₅₀ (Cytotoxic Concentration 50%).

Quantitative Data Summary

To evaluate the compound's viability as a lead candidate, all data must be synthesized to calculate the Therapeutic Index (TI), defined as


.
Assay ParameterTarget / Readout8-Chloro-5-phenylpyrido[3,2-d]pyridazine (Mock Data)Reference ControlValidation Metric
Biochemical IC₅₀ p38α MAPK (TR-FRET)14.2 nMSB203580: 8.5 nMZ'-factor = 0.78
Biochemical IC₅₀ PDE4A (FP)115.0 nMRolipram: 45.0 nM

mP = 125
Cellular IC₅₀ THP-1 TNF-α (ELISA)88.5 nMDexamethasone: 5.2 nMSignal/Background = 15
Cytotoxicity CC₅₀ THP-1 Viability (Lum)> 50,000 nMPuromycin: 1.2 µMR² of curve > 0.95
Therapeutic Index Safety Margin (

)
> 560x N/AN/A

Integrated Screening Workflow

Workflow Prep Compound Preparation (DMSO Stocks) Biochem Biochemical Profiling (TR-FRET & FP) Prep->Biochem Cellular Cellular Efficacy (THP-1 TNF-α ELISA) Prep->Cellular Tox Cytotoxicity (CellTiter-Glo) Prep->Tox Analysis IC50 / CC50 Determination Biochem->Analysis Cellular->Analysis Tox->Analysis

Figure 2: Integrated in vitro screening workflow for hit-to-lead compound validation.

References

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: Scientific Research Publishing (SCIRP)
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: IJCRT.org
  • Pyrido[3,2-d]pyridazine-2(1H)
  • Design, Synthesis of 6-Substituted-pyrido[3,2-d]pyridazine Derivatives with Anticonvulsant Activity Source: Bentham Science Publishers

Sources

Application

Preparation of pharmaceutical intermediates using 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Application Note: Synthesis and Functionalization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine in Pharmaceutical Intermediates Abstract This application note details the synthesis, mechanistic rationale, and downstream fu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine in Pharmaceutical Intermediates

Abstract This application note details the synthesis, mechanistic rationale, and downstream functionalization of 8-chloro-5-phenylpyrido[3,2-d]pyridazine. As a privileged heterocyclic scaffold, this compound serves as a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and phosphodiesterase type 4 (PDE4) modulators. The protocols provided herein establish a self-validating system for high-yield chlorodehydroxylation and subsequent nucleophilic aromatic substitution (SNAr).

Introduction & Scientific Rationale

The pyrido[3,2-d]pyridazine nucleus has emerged as a highly versatile pharmacophore in modern drug discovery. Derivatives of this bicyclic system exhibit potent biological activities, functioning as inhibitors for protein kinases (e.g., p38 MAP kinase) in inflammatory diseases and as PDE4 inhibitors in respiratory conditions 12. The structural geometry of the pyrido[3,2-d]pyridazine core mimics the purine ring of ATP, allowing it to competitively bind within the highly conserved hinge region of various kinases 1.

The specific intermediate, 8-chloro-5-phenylpyrido[3,2-d]pyridazine , is of paramount importance. The 5-phenyl group provides essential hydrophobic contacts (π-π stacking or van der Waals interactions) within the target enzyme's binding pocket 3. Meanwhile, the 8-chloro substituent acts as a highly reactive electrophilic handle, enabling divergent late-stage functionalization to generate libraries of active pharmaceutical ingredients (APIs) 34.

Mechanistic Insights: Electrophilic Activation at C-8

The reactivity of the 8-chloro position is governed by the profound electron-withdrawing nature of the fused diazine (pyridazine) ring. The adjacent nitrogen atoms exert strong inductive (-I) and resonance (-M) effects, which significantly lower the lowest unoccupied molecular orbital (LUMO) energy of the C-8 carbon.

When synthesizing this intermediate from its lactam precursor, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one, phosphorus oxychloride (POCl3) is employed. The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack-type intermediate (chloromethyleneiminium ion). This highly electrophilic species rapidly attacks the tautomeric enol oxygen of the pyridazinone, converting it into an excellent leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions to yield the 8-chloro derivative 3.

Workflow Precursor 5-phenylpyrido[3,2-d] pyridazin-8(7H)-one Intermediate 8-Chloro-5-phenylpyrido [3,2-d]pyridazine Precursor->Intermediate POCl3, DMF (cat.) 90°C, 3h Product 8-Amino-Substituted Pharmaceutical API Intermediate->Product Amine (NuH), DIPEA DMF, 80°C, 4h

Fig 1: Synthetic workflow from pyridazinone precursor to functionalized pharmaceutical API.

Experimental Protocols

Safety Note: POCl3 is highly corrosive and reacts violently with water. All procedures must be conducted in a well-ventilated fume hood using rigorously dried glassware and an inert atmosphere (N2 or Ar).

Protocol A: Synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (Chlorodehydroxylation)

Objective: To convert the chemically inert lactam into a highly reactive chloro-heterocycle.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (10.0 g, 44.8 mmol) 3.

  • Solvent/Reagent Addition: Slowly add freshly distilled POCl3 (50 mL, ~12 equiv.) under a nitrogen atmosphere.

  • Catalytic Activation: Add anhydrous DMF (0.5 mL). Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which accelerates the O-phosphorylation step and minimizes degradation pathways.

  • Reaction Execution: Heat the heterogeneous mixture to 90°C using an oil bath. The mixture will become homogeneous as the reaction progresses. Maintain heating for 3 hours. Reaction completion is monitored by TLC (Hexane:EtOAc 7:3), observing the disappearance of the highly polar starting material.

  • Workup & Quenching: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3. Crucial Step: Slowly pour the resulting viscous residue into vigorously stirred crushed ice (400 g) to quench residual phosphorylating agents. Neutralize the aqueous suspension to pH 7-8 using saturated aqueous NaHCO3. Causality: Rapid neutralization prevents the hydrolysis of the newly formed C-Cl bond back to the oxo-derivative.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to afford the pure 8-chloro-5-phenylpyrido[3,2-d]pyridazine as a pale yellow solid.

Protocol B: Preparation of a Kinase Inhibitor Intermediate via SNAr

Objective: To functionalize the C-8 position with a pharmacophoric amine (e.g., N-methylpiperazine) via Nucleophilic Aromatic Substitution.

  • Reaction Setup: Dissolve 8-chloro-5-phenylpyrido[3,2-d]pyridazine (5.0 g, 20.7 mmol) in anhydrous DMF (40 mL).

  • Nucleophile Addition: Add N-methylpiperazine (2.49 g, 24.8 mmol, 1.2 equiv.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.35 g, 41.4 mmol, 2.0 equiv.). Causality: DIPEA acts as a non-nucleophilic proton sponge, scavenging the HCl generated during the SNAr process, thereby preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Heating: Stir the reaction mixture at 80°C for 4 hours.

  • Purification: Cool to room temperature and pour into ice water (200 mL). Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the 8-(4-methylpiperazin-1-yl)-5-phenylpyrido[3,2-d]pyridazine intermediate.

Data Presentation: Optimization of SNAr Conditions

To ensure a self-validating and robust protocol, the SNAr amination step was optimized. Table 1 summarizes the causality of solvent and base selection on the overall yield and reaction kinetics.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THFK2CO365 (Reflux)1245Low solubility of inorganic base; incomplete conversion.
2DMFK2CO380868Improved solubility, but heterogeneous base limits kinetics.
3DMFTEA80675Homogeneous reaction; TEA slightly competes as a nucleophile.
4 DMF DIPEA 80 4 92 Optimal. Sterically hindered base prevents side reactions.
5NMPDIPEA100288Faster reaction, but trace thermal degradation observed.

Table 1: Optimization parameters for the SNAr functionalization of 8-chloro-5-phenylpyrido[3,2-d]pyridazine.

Biological Context: Pathway Modulation

The functionalized intermediates derived from 8-chloro-5-phenylpyrido[3,2-d]pyridazine are frequently advanced into biological screening cascades. By displacing the 8-chloro group with various anilines or cyclic amines, the resulting molecules act as ATP-competitive inhibitors.

Pathway API Pyrido[3,2-d]pyridazine Derivative Target Protein Kinase / PDE4 Target Enzyme API->Target Competitive Binding at Active Site Substrate ATP / cAMP (Endogenous Substrate) Target->Substrate Prevents Catalytic Hydrolysis or Phosphorylation Effect Modulated Cellular Response (Anti-inflammatory) Substrate->Effect Downstream Signaling Blockade

Fig 2: Mechanism of action for pyrido[3,2-d]pyridazine APIs in cellular signaling pathways.

References

  • [1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. 1

  • [2] “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. 2

  • [3] Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives - Der Pharma Chemica. 3

  • [4] Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of pyrido[3,2-d]pyridazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of pyrido[3,2-d]pyridazine derivatives. The conversion of picolinic acid precursors to the 8-chloro final product involves complex tautomeric equilibria and moisture-sensitive intermediates. This guide deconstructs the causality behind common failures and provides field-proven, self-validating protocols.

Synthesis Workflow & Mechanistic Diagnostics

Before troubleshooting, it is critical to map the chemical logic of the synthesis. The standard route involves a Friedel-Crafts acylation, followed by a cyclocondensation, and concludes with a deoxychlorination step.

SynthesisRoute A Picolinic Acid Anhydride + Benzene B 3-Benzoyl Picolinic Acid (Intermediate 1) A->B AlCl3, Reflux (Friedel-Crafts Acylation) C 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one (Intermediate 2) B->C Hydrazine Hydrate, n-Butanol (Cyclocondensation) D 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (Final Product) C->D POCl3, DMF (cat.), 100°C (Deoxychlorination)

Fig 1: Three-step synthetic workflow for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the final chlorination step (POCl3) consistently below 40%? Root Cause & Causality: The conversion of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one to the 8-chloro derivative relies on the nucleophilic attack of chloride on a highly electrophilic dichlorophosphate intermediate. Poor yields are almost always caused by premature hydrolysis of this intermediate during aqueous workup, or incomplete tautomerization from the lactam to the reactive lactim form 1[1]. Corrective Action: Do not use neat POCl3. Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent in situ, which is a vastly superior electrophile that accelerates the formation of the imidoyl chloride intermediate. Additionally, during workup, the reaction mixture must be quenched by slow addition to crushed ice (keeping the internal temperature <5°C). If the water is too warm, the intermediate hydrolyzes back to the starting pyridazinone 2[2].

Q2: I am observing significant amounts of unreacted 3-benzoyl picolinic acid during the cyclocondensation step. How can I drive this to completion? Root Cause & Causality: The cyclization of 3-benzoyl picolinic acid with hydrazine hydrate is a condensation reaction that releases water. If water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, stalling the formation of the cyclic product. Corrective Action: Switch the reaction solvent from ethanol to a higher-boiling protic solvent like n-butanol (b.p. 117°C) 3[3]. Utilize a Dean-Stark apparatus to azeotropically remove water as it forms. The physical removal of water forces the equilibrium toward the right, ensuring >90% conversion.

Q3: What causes the formation of intractable tarry byproducts during the Friedel-Crafts acylation of picolinic acid anhydride? Root Cause & Causality: The pyridine ring is highly electron-deficient and coordinates strongly with the Lewis acid (AlCl3). To force the acylation, chemists often increase the temperature. However, excessive heat combined with localized moisture causes AlCl3 to release HCl, promoting polymerization and tar formation. Corrective Action: Ensure strictly anhydrous conditions. Use freshly sublimed AlCl3 and anhydrous benzene. Control the reaction temperature strictly at 70-80°C. Do not exceed 80°C, as the activation energy for the desired acylation is met, but higher temperatures favor degradation pathways.

POCl3_Mechanism Lactam Pyridazin-8(7H)-one (Lactam Tautomer) Lactim Pyridazin-8-ol (Lactim Tautomer) Lactam->Lactim Tautomerization Intermediate Imidoyl Chloride Intermediate Lactim->Intermediate + POCl3 Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Catalytic Activation Product 8-Chloro Derivative Intermediate->Product Cl- Attack (Complete Conversion) Hydrolysis Reversion to Starting Material (Warm H2O Quench) Intermediate->Hydrolysis Improper Workup Hydrolysis->Lactam Hydrolysis

Fig 2: Mechanistic failure pathways during the POCl3 deoxychlorination step.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate In-Process Controls (IPCs) so the operator can validate the reaction state before proceeding.

Protocol A: High-Yield Cyclocondensation to 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Suspend 3-benzoyl picolinic acid (0.1 mol) in 250 mL of anhydrous n-butanol. Add hydrazine hydrate (0.12 mol, 80% aqueous solution) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 117°C).

  • Self-Validation (IPC 1): Monitor the Dean-Stark trap. The reaction is proceeding correctly when a distinct aqueous layer separates at the bottom of the trap. Continue refluxing for 5-6 hours until water ceases to collect.

  • Self-Validation (IPC 2): The initial suspension will transition to a clear solution, followed by the precipitation of a pale-yellow solid (the product) as the reaction nears completion.

  • Workup: Cool the mixture to 5°C in an ice bath. Filter the precipitated solid, wash with cold ethanol (2 x 30 mL), and dry in vacuo to afford 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one3[3].

Protocol B: Catalyzed Deoxychlorination to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine
  • Setup: Under a nitrogen atmosphere, place 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (0.05 mol) in a dry 250 mL flask.

  • Reagents: Add freshly distilled POCl3 (30 mL). The mixture will be a heterogeneous suspension. Add exactly 0.5 mL of anhydrous DMF (catalyst) and 1.0 mL of N,N-diethylaniline (acid scavenger).

  • Reaction: Heat the mixture to 95-100°C for 3 hours.

  • Self-Validation (IPC 1): The suspension must dissolve completely to form a dark, homogenous amber solution. If solids remain after 2 hours, the tautomerization is incomplete; add an additional 0.2 mL of DMF.

  • Workup (Critical Step): Concentrate the reaction mixture under reduced pressure to remove excess POCl3 (do not evaporate to dryness). Dissolve the syrupy residue in 50 mL of dichloromethane (DCM).

  • Quench: Add the DCM solution dropwise into a vigorously stirred beaker containing 200 g of crushed ice and 100 mL of saturated aqueous NaHCO3.

  • Self-Validation (IPC 2): The pH of the aqueous layer must remain above 7 during the quench to prevent hydrolysis of the product 2[2].

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na2SO4, and concentrate to yield the crude 8-chloro derivative. Recrystallize from acetone/water.

Quantitative Data Summaries

To illustrate the impact of reaction parameters on the final chlorination step, the following table summarizes yield optimization data.

Reaction Condition (POCl3 Step)AdditiveWorkup Quench TemperatureIPC ObservationIsolated Yield (%)
Standard (Neat POCl3)NoneAmbient Water (20°C)Persistent suspension35%
Standard (Neat POCl3)NoneCrushed Ice (<5°C)Persistent suspension52%
CatalyzedDMF (cat.)Crushed Ice (<5°C)Clear amber solution78%
Catalyzed + BufferedDMF (cat.) + N,N-DiethylanilineCrushed Ice + NaHCO3 (<5°C)Clear amber solution91%

Table 1: Optimization parameters for the synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

References

  • Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: [Link]

  • Title: Mechanism for conversion of pyridazine to pyridazinium and pyridazinone Source: Dalton Transactions (RSC Publishing) URL: [Link]

Sources

Optimization

Minimizing side reactions during chlorination of phenylpyrido[3,2-d]pyridazine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chlorination of phenylpyrido[3,2-d]pyridazine. This resource is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chlorination of phenylpyrido[3,2-d]pyridazine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in minimizing side reactions and optimizing your synthetic outcomes. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.

I. Understanding the Core Reaction and Its Challenges

The chlorination of a phenylpyrido[3,2-d]pyridazinone to its corresponding chloro-derivative is a critical transformation in the synthesis of various biologically active molecules. The most common method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or N,N-dimethylformamide (DMF), which can also act as a solvent.[1][2] While effective, this reaction is prone to several side reactions that can complicate purification and reduce yields.

This guide will address the most common issues encountered during this chlorination, providing explanations for their occurrence and actionable solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of problems you might encounter, followed by their probable causes and our recommended solutions.

Problem 1: Incomplete Conversion of the Starting Material

You observe a significant amount of the starting phenylpyrido[3,2-d]pyridazinone remaining in your reaction mixture by TLC or LCMS analysis.

Potential Cause Suggested Solution
Insufficient Reagent Ensure at least one equivalent of POCl₃ is used for each hydroxyl group (or tautomeric equivalent) on the pyridazinone ring. For substrates with multiple reactive sites, stoichiometric adjustments are crucial.[1][3]
Low Reaction Temperature The chlorination of heterocyclic systems with POCl₃ often requires elevated temperatures, typically in the range of 80-160 °C.[1][3] Gradually increase the reaction temperature in increments of 10 °C and monitor the progress.
Short Reaction Time Some chlorinations can be sluggish. Extend the reaction time, monitoring periodically to avoid the formation of degradation products.
Poor Solubility If the starting material is not fully soluble in the reaction medium (e.g., neat POCl₃), consider the use of a high-boiling inert solvent such as toluene or xylene to improve dissolution and facilitate the reaction.
Problem 2: Formation of a Dark, Tarry, or Polymeric Byproduct

The reaction mixture turns dark brown or black, and upon workup, you isolate an intractable tar instead of a clean product.

Potential Cause Suggested Solution
Excessive Reaction Temperature While heat is necessary, excessive temperatures can lead to decomposition of the starting material or product. Determine the optimal temperature by running small-scale experiments at various temperatures.[4]
Prolonged Reaction Time Leaving the reaction at high temperatures for an extended period after completion can promote side reactions and degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of Reactive Functional Groups Functional groups sensitive to strong acids or high temperatures on the phenyl or pyrido rings can lead to polymerization. If possible, protect these groups before chlorination.
Reaction with Solvent (DMF) At high temperatures, POCl₃ can react with DMF to form the Vilsmeier-Haack reagent, which can lead to unwanted formylation of electron-rich aromatic rings.[5][6] If formylation is a suspected side reaction, consider replacing DMF with a non-reactive solvent or using an alternative chlorinating agent.
Problem 3: Hydrolysis of the Product During Workup

Your final product is contaminated with the starting hydroxypyridazine, even after what appeared to be a complete reaction.

Potential Cause Suggested Solution
Moisture Contamination Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
Premature Quenching with Water Chlorinated pyridazines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[7]
Inefficient Quenching Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of ice and a mild base like sodium bicarbonate or sodium carbonate solution. This neutralizes the excess POCl₃ and any generated HCl quickly and at a low temperature, minimizing hydrolysis.[3]
Problem 4: Over-chlorination or Chlorination at Unintended Positions

You observe the formation of di- or tri-chlorinated products, or chlorination on the phenyl or pyridine ring.

Potential Cause Suggested Solution
Excess Chlorinating Agent Use a stoichiometric amount of POCl₃ relative to the number of hydroxyl groups to be chlorinated. Using a large excess can drive the reaction towards over-chlorination.[3]
High Reaction Temperature Higher temperatures can overcome the activation energy for chlorination at less reactive sites.[4] Optimize the temperature to favor the desired mono-chlorination.
Activated Aromatic Rings If the phenyl or pyridine ring contains strongly electron-donating groups, it may be susceptible to electrophilic chlorination. In such cases, a milder chlorinating agent or protecting the activating group might be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine or DMF in the chlorination reaction with POCl₃?

A1: Pyridine and other tertiary amines act as a base to neutralize the HCl generated during the reaction, which can otherwise lead to unwanted side reactions or decomposition.[2][8] DMF can also serve as a solvent and, in combination with POCl₃, forms the Vilsmeier-Haack reagent.[5][9] This reagent is a more powerful electrophile and can facilitate the chlorination of less reactive hydroxyl groups.[10][11]

Q2: Are there alternative chlorinating agents I can use instead of POCl₃?

A2: Yes, several other reagents can be used for the chlorination of heterocyclic systems. These include:

  • Thionyl chloride (SOCl₂): Often used for converting carboxylic acids to acyl chlorides, it can also chlorinate heteroaromatic hydroxyl groups. It is typically used with a catalytic amount of DMF.

  • Oxalyl chloride ((COCl)₂): In combination with DMF, it forms the Vilsmeier reagent cleanly with gaseous byproducts, which can simplify workup.[6]

  • Phosphorus pentachloride (PCl₅): A very strong chlorinating agent, it is generally less selective than POCl₃ and can lead to over-chlorination.

The choice of reagent depends on the reactivity of your substrate and the desired selectivity.

Q3: How can I effectively purify my chlorinated phenylpyrido[3,2-d]pyridazine?

A3: Purification strategies will depend on the physical properties of your product and the nature of the impurities. Common methods include:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities.[12][13]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an option, though this is less common for this class of compounds.

Q4: I am observing the formation of an N-oxide byproduct. How can this be avoided?

A4: N-oxide formation can occur if oxidizing agents are present or if the starting material is susceptible to oxidation.[14]

  • Ensure high-purity starting materials and reagents.

  • Maintain an inert atmosphere throughout the reaction to prevent air oxidation. If N-oxidation is a persistent issue, it may be occurring in a preceding step of your synthesis. N-oxides of pyridazines can sometimes be prepared intentionally with reagents like m-CPBA for further functionalization.[15][16] If this is not desired, carefully review your synthetic route.

IV. Experimental Protocols and Visualizations

General Protocol for Chlorination with POCl₃

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the phenylpyrido[3,2-d]pyridazinone (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (2.0 - 5.0 eq) to the flask. If using a co-solvent like pyridine or DMF, it should be added at this stage.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LCMS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Logic Flow

TroubleshootingFlow start Chlorination Reaction Outcome incomplete Incomplete Conversion start->incomplete Issue tar Tarry Byproduct start->tar Issue hydrolysis Product Hydrolysis start->hydrolysis Issue over_chlor Over-chlorination start->over_chlor Issue success Desired Product start->success Success sol_incomplete Increase Temp/Time Check Stoichiometry incomplete->sol_incomplete Solution sol_tar Lower Temperature Optimize Time Protect Groups tar->sol_tar Solution sol_hydrolysis Anhydrous Conditions Careful Quenching hydrolysis->sol_hydrolysis Solution sol_over_chlor Reduce POCl3 Equiv. Lower Temperature over_chlor->sol_over_chlor Solution

Caption: A flowchart for troubleshooting common chlorination issues.

Vilsmeier-Haack Reagent Formation

VilsmeierFormation DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl₃ POCl3->Intermediate Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ Intermediate->Vilsmeier Rearrangement

Caption: Formation of the Vilsmeier-Haack reagent from DMF and POCl₃.

V. References

  • Vertex AI Search. (n.d.). Dmf role in acid chloride formation.

  • Vertex AI Search. (n.d.). Product Class 8: Pyridazines.

  • Vertex AI Search. (n.d.). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine | Communications in Computational Chemistry - Global Science Press.

  • Vertex AI Search. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.

  • Vertex AI Search. (n.d.). Vilsmeier-Haack Reaction - Master Organic Chemistry.

  • Benchchem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.

  • Vertex AI Search. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC.

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.

  • Benchchem. (n.d.). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

  • Yassin, F. (2025, August 9). (PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives.

  • ResearchGate. (2026, January 31). Amide Heterocyclic Disinfection Byproducts with Overlooked Disinfectant Capacity during Chlorination | Request PDF.

  • Vertex AI Search. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC.

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185.

  • ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

  • ACS Publications. (2025, August 28). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant | Environmental Science & Technology.

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry.

  • Benchchem. (n.d.). how to avoid byproduct formation in chlorination reactions.

  • PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF.

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

  • Korea Science. (2005, February 1). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI.

  • PMC. (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.

  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.

  • ACS Publications. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry.

  • YouTube. (2021, December 16). POCl3 and Pyridine for E2.

  • Journal of the American Chemical Society. (2025, October 31). Pyridine-to-Pyridazine Skeletal Editing.

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

  • ResearchGate. (2021, December 16). (PDF) Deaminative chlorination of aminoheterocycles.

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

  • Google Patents. (2007, September 30). CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.

  • PubMed. (2021, September 14). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Oxidation with Chlorine /Pyridine Complexes.

Sources

Troubleshooting

Solvent selection for recrystallizing 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Answering the user's request.## Technical Support Center: Recrystallization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Welcome to the technical support resource for the purification of 8-Chloro-5-phenylpyrido[3,2-d]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Recrystallization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Welcome to the technical support resource for the purification of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher may encounter during the critical recrystallization step. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the first principles for selecting a recrystallization solvent for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine?

The ideal recrystallization solvent hinges on a specific solubility profile: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.

The key characteristics of an effective solvent are:

  • Solubility Gradient: High solubility when hot, low solubility when cold.[3] This is the most critical factor for achieving good recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.[4]

  • Volatility: The solvent should have a relatively low boiling point (ideally < 110 °C) to be easily removed from the purified crystals during drying.[5]

  • Safety: The solvent should have low toxicity and flammability.[3]

Q2: Based on the structure of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, which solvents should I screen first?

The structure of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine features a polar, aromatic pyridopyridazine core and a nonpolar phenyl substituent. This mixed-polarity nature suggests that solvents of intermediate polarity are excellent starting points. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, making protic solvents a logical choice to investigate.

Based on literature precedent for similar pyridazine derivatives, the following solvents are recommended for initial screening.[6][7][8]

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften a good balance of polarity for heterocyclic systems. May require a co-solvent like water if solubility is too high when cold.[5][7]
Methanol 65Polar ProticSimilar to ethanol but more polar and volatile. Has been successfully used for other pyridazine derivatives.
Isopropanol 82Polar ProticLess polar than ethanol; may provide a better solubility gradient.
Toluene 111NonpolarHigh boiling point can be a disadvantage, but its aromatic nature may favorably interact with the phenyl ring.[1][9]
Ethyl Acetate 77Polar AproticA versatile solvent of intermediate polarity. Often used in mixed-solvent systems with hexanes.[5]
Dioxane 101Polar AproticA good solvent for many heterocyclic compounds, but its high boiling point and peroxide-forming risk require caution.[6]
Acetone 56Polar AproticA strong, polar solvent. Its low boiling point makes it easy to remove but can also lead to rapid crashing out of the solid.[5]
Q3: How do I perform an efficient small-scale solvent screening experiment?

A systematic, small-scale approach is crucial to avoid wasting your crude product.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 8-Chloro-5-phenylpyrido[3,2-d]pyridazine into several small test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[2]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[1]

  • Dissolution: Continue adding small portions of the hot solvent until the solid just dissolves. Note the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for this scale).

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the tube. Observe if crystals form.

  • Inducing Crystallization: If no crystals appear, try scratching the inside of the test tube with a glass rod just below the meniscus or placing the tube in an ice-water bath.[10]

  • Evaluation: The best solvent is one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.

Troubleshooting Guide

dot

Caption: Solvent selection and troubleshooting workflow for recrystallization.

Q4: My compound "oiled out" during cooling instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[11]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated at the boiling point.[12]

  • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.

  • Change Solvents: If the problem persists, choose a solvent with a lower boiling point.[5]

Q5: The solution is clear after cooling, but no crystals have formed. How can I initiate crystallization?

This is a classic case of a supersaturated solution, where the molecules have not yet formed the initial crystal nuclei needed for growth.[11]

Solutions:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[12]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for further crystallization.[4]

  • Deep Cooling: Place the flask in an ice-water bath or refrigerator (ensure the solvent won't freeze) to further decrease the compound's solubility.[10]

Q6: I performed the recrystallization, but my final yield is very low. What went wrong?

Low recovery is a common issue and can usually be traced to one of several factors.

Possible Causes and Solutions:

  • Too Much Solvent: This is the most frequent cause. Using the absolute minimum amount of hot solvent to dissolve the compound is key.[10][11]

    • Solution: If you still have the mother liquor (the solution after filtering the crystals), you can try to recover more product by boiling off some of the solvent to re-concentrate the solution and cooling again.[12]

  • Significant Solubility in Cold Solvent: The compound may still be quite soluble even at low temperatures.

    • Solution: Ensure you have cooled the solution thoroughly in an ice bath for at least 20-30 minutes before filtration. You may also need to switch to a solvent system where the compound is less soluble when cold.[10]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.

    • Solution: Use a pre-heated funnel and flask and keep the solution warm during filtration.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Faidallah, H. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
  • Deeb, A., et al. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Semantic Scholar. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Yassin, F. A., et al. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 5(3), 1-7. Available at: [Link]

  • ResearchGate. (2017, October 16). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Retrieved from [Link]

Sources

Optimization

Addressing steric hindrance in 8-Chloro-5-phenylpyrido[3,2-d]pyridazine derivatives

Topic: Overcoming Steric Hindrance in 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Derivatization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Derivatization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks associated with the 8-chloro-5-phenylpyrido[3,2-d]pyridazine scaffold. The pyrido[3,2-d]pyridazine core is a privileged structure in medicinal chemistry, frequently utilized in the 1[1]. However, functionalizing the 8-position is notoriously difficult due to the unique steric environment created by the adjacent structural elements.

Below, you will find mechanistic insights, troubleshooting FAQs, empirical data, and self-validating protocols to ensure your cross-coupling and substitution reactions succeed.

Module 1: Mechanistic Insight & Causality

The primary cause of reaction failure at the 8-chloro position is not electronic deactivation, but severe steric shielding. The peri-interaction between the 5-phenyl group and the C4-proton of the fused pyridine ring forces the 5-phenyl ring into an orthogonal (out-of-plane) conformation. This rigid, twisted geometry acts as a "steric umbrella," effectively blocking the Bürgi-Dunitz trajectory required for classical Nucleophilic Aromatic Substitution (SNAr) and hindering the approach of bulky palladium-ligand complexes during oxidative addition.

Pathway A 8-Chloro-5-phenylpyrido [3,2-d]pyridazine B Steric Shielding by Orthogonal 5-Phenyl A->B C SNAr Pathway (Direct Substitution) B->C Nucleophilic Attack D Pd-Catalyzed Cross-Coupling B->D Oxidative Addition E Degradation / Low Yield (<15%) C->E F High Yield Substitution (>85% Conversion) D->F

Mechanistic pathways for overcoming 5-phenyl steric shielding at the 8-chloro position.

Module 2: Knowledge Base & Troubleshooting FAQs

Q: Why do my standard SNAr reactions with aliphatic amines at the 8-chloro position yield unreacted starting material or degradation products? A: Causality: The orthogonal conformation of the 5-phenyl ring physically blocks the nucleophile from achieving the optimal 107° attack angle. When researchers attempt to force the reaction using high temperatures (e.g., >130°C in DMF or NMP), the thermal energy exceeds the stability threshold of the pyrido[3,2-d]pyridazine core, leading to ring-opening or thermal degradation rather than successful substitution.

Q: During Buchwald-Hartwig amination, I observe significant protodehalogenation instead of the desired product. How can I prevent this? A: Causality: Protodehalogenation occurs when the rate of oxidative addition outpaces the rate of amine coordination and reductive elimination. The sterically trapped Pd(II) intermediate undergoes β-hydride elimination or protonation. To resolve this, switch to a bulky, electron-rich biaryl phosphine ligand like BrettPhos. Its specific spatial profile accelerates reductive elimination and prevents the formation of inactive bis-ligated PdL2 complexes, pushing the catalytic cycle forward. This approach is highly effective for2[2].

Q: What are the optimal conditions for Suzuki-Miyaura coupling at the 8-position using boronic acids? A: Causality: Boronic acids are less nucleophilic than amines, making the transmetalation step the bottleneck in sterically hindered environments. Use 3[3] with a strong aqueous base (e.g., K3PO4) in a biphasic system (Toluene/H2O). The aqueous base accelerates the formation of the reactive boronate species, facilitating transmetalation even when the 8-position is partially shielded.

Module 3: Empirical Data & Catalyst Selection

To guide your experimental design, the following table summarizes quantitative outcomes when attempting to substitute the 8-chloro position with a secondary amine (e.g., morpholine).

Catalyst SystemLigandSolvent / TempPrimary ObservationIsolated Yield (%)
None (SNAr) NoneDMF / 120°CStarting material recovery / Degradation< 5%
Pd(PPh3)4 PPh3Dioxane / 100°CSignificant protodehalogenation12%
Pd2(dba)3 XPhosToluene / 110°CIncomplete conversion; Pd black formation41%
Pd2(dba)3 RuPhost-AmylOH / 110°CGood conversion; trace homocoupling76%
Pd2(dba)3 BrettPhost-AmylOH / 110°CClean conversion; rapid reductive elimination89%

Module 4: Self-Validating Experimental Protocols

The following is a self-validating methodology for the Buchwald-Hartwig amination of 8-chloro-5-phenylpyrido[3,2-d]pyridazine. Every step includes a diagnostic checkpoint to ensure the reaction is proceeding correctly.

G Step1 1. Reagent Prep (Glovebox) Val1 Check: O2 < 5 ppm Step1->Val1 Step2 2. Pd/Ligand Activation (Toluene, 25°C) Val1->Step2 Val2 Check: Color Shift (Purple -> Yellow) Step2->Val2 Step3 3. Cross-Coupling (110°C, 12h) Val2->Step3 Val3 Check: LC-MS (No [M-Cl+H] peak) Step3->Val3 Step4 4. Isolation & Purification Val3->Step4

Self-validating workflow for Pd-catalyzed coupling with built-in diagnostic checkpoints.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 8-chloro-5-phenylpyrido[3,2-d]pyridazine (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), BrettPhos (5.0 mol%), and sodium tert-butoxide (1.5 equiv).

  • Causality: Oxygen causes rapid oxidation of the electron-rich BrettPhos ligand, permanently killing the catalytic cycle.

  • Validation Checkpoint: Ensure glovebox O2 sensors read < 5 ppm. If using a Schlenk line instead, perform 3 rigorous freeze-pump-thaw cycles.

Step 2: Precatalyst Activation

  • Action: Add anhydrous, degassed t-AmylOH (0.2 M) to the mixture. Stir at 25°C for 10 minutes prior to heating.

  • Causality: Pre-stirring allows the Pd2(dba)3 and BrettPhos to form the active mono-ligated L-Pd(0) species before thermal stress is applied.

  • Validation Checkpoint: Observe the color shift. The solution must transition from dark purple/red (Pd2(dba)3) to a pale yellow/orange. A persistently dark solution indicates failed ligand coordination.

Step 3: Reaction Execution

  • Action: Seal the tube and heat to 110°C in a pre-heated oil bath for 12 hours.

  • Causality: 110°C provides the necessary activation energy to overcome the massive steric barrier during oxidative addition at the congested 8-position.

  • Validation Checkpoint: At 4 hours, pull a 10 µL aliquot for LC-MS. You should observe the product mass [M+H]+. If a peak corresponding to [M-Cl+H]+ appears, protodehalogenation is occurring, indicating the amine concentration is too low or the base is wet.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality: Celite removes insoluble Pd black and inorganic salts, preventing streaking and column degradation during chromatography.

  • Validation Checkpoint: The crude mass balance should be >95% of the theoretical yield. Significant mass loss indicates volatility of the amine or formation of water-soluble degradation products.

References

  • Source: nih.
  • Source: google.
  • Title: US8901123B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)

Sources

Troubleshooting

Scale-up challenges for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine production

Introduction Welcome to the technical support guide for the process development and scale-up of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine. This molecule, a member of the pyridopyridazine class, represents a core scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the process development and scale-up of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine. This molecule, a member of the pyridopyridazine class, represents a core scaffold of significant interest in medicinal chemistry, potentially for applications as a kinase inhibitor or in other therapeutic areas.[1] The transition from laboratory-scale synthesis to pilot or commercial production is rarely linear and often introduces challenges that can impact yield, purity, and process safety.[2][3]

This guide is structured to provide practical, experience-driven advice for researchers, chemists, and process engineers. It moves beyond simple procedural steps to explain the underlying principles governing scale-up phenomena, empowering you to anticipate, diagnose, and resolve common issues encountered during the production of this and similar heterocyclic intermediates.

Part 1: Proposed Synthetic Pathway & Critical Process Considerations

The synthesis of pyridopyridazine derivatives typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[4] Based on analogous structures, a plausible pathway to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine starts from 3-benzoyl picolinic acid, a precursor that can be formed via Friedel-Crafts reaction.[5][6] The subsequent cyclization and chlorination steps are critical junctures where scale-up challenges often emerge.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocycle Formation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Purification A Picolinic Acid Anhydride + Benzene B 3-Benzoyl Picolinic Acid (1) A->B AlCl3 Friedel-Crafts Acylation C 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one (2) B->C Hydrazine Hydrate n-Butanol, Reflux (Exothermic Cyclization) D 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (Final Product) C->D POCl3 or SOCl2 (Vigorous Reaction) E Crude Product D->E Work-up & Isolation F Pure Product E->F Recrystallization / Chromatography

Caption: Proposed synthetic workflow for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: What are the most significant differences between lab-scale and pilot-scale production for this heterocyclic system?

A1: The primary differences stem from fundamental physical and engineering principles that change with volume.[2]

  • Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio compared to laboratory flasks. This makes it significantly harder to remove heat, especially during the exothermic cyclization with hydrazine and the vigorous chlorination step.[7] Failure to manage this can lead to "hot spots," causing thermal degradation of the product and the formation of unique impurities not seen at the lab scale.[8]

  • Mixing Efficiency: Achieving homogenous mixing in a 2000 L reactor is far more complex than with a magnetic stir bar in a 1 L flask.[7] Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions and reducing yield. This is particularly critical during the addition of the chlorinating agent.

  • Mass Transfer: In multi-phase systems (e.g., solid product crystallizing from a liquid), mass transfer limitations at scale can affect reaction rates and the physical properties of the final product.

Q2: What are the likely Critical Quality Attributes (CQAs) for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine as an intermediate?

A2: The CQAs are the physical, chemical, and biological characteristics that must be within an appropriate limit to ensure the quality of the final drug substance. For this intermediate, they would typically include:

  • Purity: Assay >99.0% (by HPLC).

  • Impurity Profile: No single unknown impurity >0.10%. Key process-related impurities (e.g., unreacted starting material, over-chlorinated species) should have specific limits.

  • Residual Solvents: Must meet ICH Q3C limits, which are dependent on the solvents used (e.g., n-butanol, toluene if used for chlorination). Trapping of solvents during crystallization is a common scale-up issue.[2]

  • Physical Form: Consistent crystalline form (polymorphism) and particle size distribution, which can impact filtration, drying, and dissolution rates in the subsequent reaction step.[2]

Q3: What In-Process Controls (IPCs) are essential for monitoring the reaction at scale?

A3: Robust IPCs are vital for ensuring batch consistency and safety.

  • Reaction Completion: HPLC is the gold standard. Monitor the disappearance of the starting material (e.g., 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one) to <1.0% area.

  • Temperature Monitoring: Multiple temperature probes within the reactor are recommended to detect thermal gradients.

  • pH Control: During work-up (e.g., quenching the chlorinating agent), pH must be carefully controlled to ensure proper product isolation and prevent degradation.

  • Crystallization Monitoring: Process analytical technology (PAT) tools like Focused Beam Reflectance Measurement (FBRM) can provide real-time data on particle size and count, ensuring consistent crystallization.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during scale-up.

Reaction & Synthesis Issues

Q: My yield has dropped from 90% in the lab to 65% in the pilot plant during the cyclization step (Stage 2). What is the likely cause?

A: This is a classic scale-up problem often linked to heat and mass transfer.

  • Causality: The cyclization with hydrazine is exothermic. In the lab, the flask's high surface area dissipates heat quickly. In a large reactor, poor heat removal can create localized hot spots. This can degrade the starting material or the product, leading to lower yields and increased impurities.[7][8] Furthermore, inefficient mixing may prevent the reactants from encountering each other effectively, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Control Reagent Addition: Instead of adding all the hydrazine hydrate at once, add it sub-surface over a longer period (e.g., 2-4 hours) while maintaining a strict internal temperature range.

    • Improve Agitation: Review the reactor's agitation specifications. A standard anchor stirrer may be insufficient. A pitched-blade turbine or similar impeller that promotes top-to-bottom turnover is often necessary for homogenous mixing.[7]

    • Use a Co-solvent: While the original procedure may use only n-butanol, adding a higher-boiling, inert solvent like toluene or xylene can help moderate the reaction temperature and improve solubility.

Q: During chlorination (Stage 3), I am observing a significant amount of a dark, tarry by-product that was only a trace impurity at the bench.

A: This strongly suggests thermal decomposition or a runaway side-reaction, common with aggressive chlorinating agents like phosphorus oxychloride (POCl₃).

  • Causality: The reaction of the pyridazinone with POCl₃ is highly energetic. If the POCl₃ is added too quickly or if mixing is poor, its concentration can build up locally. When the reaction finally initiates in this concentrated zone, the resulting exotherm can be uncontrollable, leading to charring and polymerization.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding POCl₃ to the substrate, consider adding a solution or slurry of the substrate to the POCl₃ (or a mixture of POCl₃ and a solvent). This keeps the reactive chlorinating agent in excess and ensures the substrate reacts immediately upon addition, preventing accumulation.

    • Process Safety Data: Before scaling, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to understand the onset temperature of decomposition and the total heat of reaction. This data is critical for designing a safe process.[2]

    • Quench Procedure: Design a robust and validated quenching procedure. Slowly transferring the reaction mixture to a separate vessel containing a cold, agitated solution of a mild base (e.g., sodium bicarbonate) is often safer than adding water directly to the reactor.

G Start Impurity > 0.1% Detected in Pilot Batch CheckLab Was this impurity present in lab batches? Start->CheckLab Thermal Potential Cause: Thermal Degradation CheckLab->Thermal No Mixing Potential Cause: Poor Mixing / Side Reaction CheckLab->Mixing No RawMaterial Potential Cause: New Raw Material Impurity CheckLab->RawMaterial Yes (at low level) ActionThermal Action: - Lower reaction temp - Reduce addition rate - Generate DSC data Thermal->ActionThermal ActionMixing Action: - Increase agitation speed - Evaluate impeller design - Use a dilution solvent Mixing->ActionMixing ActionRawMaterial Action: - Analyze incoming materials - Compare with previous lots - Perform lab spike study RawMaterial->ActionRawMaterial

Caption: Troubleshooting decision tree for new impurity formation during scale-up.

Work-up & Purification Issues

Q: The product filtration after crystallization is taking over 12 hours, whereas it was minutes in the lab. What went wrong?

A: This is a classic filtration problem caused by poor crystal habit or the presence of fine particles ("fines").

  • Causality: Rapid cooling or high supersaturation during crystallization often leads to the formation of very small, needle-like crystals. These particles can blind the filter cloth, drastically slowing down filtration. The cooling profile in a large, jacketed reactor is very different from a flask in an ice bath, often leading to less controlled crystal growth.[2]

  • Troubleshooting Steps:

    • Controlled Cooling: Implement a slow, linear cooling ramp (e.g., 10-20 °C per hour) instead of crash-cooling.

    • Seeding: Add a small quantity (0.1-1.0% w/w) of pre-milled, high-quality crystals at the point of supersaturation. This provides a template for controlled crystal growth, leading to larger, more uniform particles.

    • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., heptane) to induce gradual crystallization.

    • Aging: Hold the crystal slurry at the final temperature for several hours with gentle agitation. This "aging" or "digestion" period allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution.

Q: The final product is a pale yellow powder, but some batches are off-white or even beige. Why is there color variation?

A: Color is often a sensitive indicator of low-level impurities.

  • Causality: The color may be due to trace amounts of highly colored degradation products formed during the reaction or work-up. It could also indicate oxidation if the product is sensitive to air, especially during prolonged drying at elevated temperatures. Inconsistent color suggests process variability.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all process steps, especially isolation and drying, are conducted under a nitrogen atmosphere to prevent oxidation.

    • Charcoal Treatment: Before crystallization, consider treating a hot solution of the crude product with activated carbon to adsorb colored impurities. Perform this on a small scale first to ensure it doesn't adsorb your product.

    • Review Drying Conditions: Lower the drying temperature and use a high vacuum with a nitrogen bleed to shorten the drying time and minimize thermal stress on the product.

Part 4: Key Experimental Protocols

Protocol 1: HPLC In-Process Control (IPC) Method

This self-validating protocol is designed for monitoring reaction completion.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for aromatic heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for nitrogen-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the relatively non-polar product and intermediates.
Gradient 10% B to 90% B over 15 minEnsures separation of starting materials, intermediates, and product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmAromatic nature of the compounds allows for strong UV absorbance.
Injection Vol. 5 µLPrevents column overloading.
Column Temp. 30 °CEnsures reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation: Withdraw ~0.5 mL of the reaction mixture. Quench it immediately in 5 mL of acetonitrile/water (1:1) to stop the reaction. Vortex thoroughly.

  • Dilution: Dilute 100 µL of the quenched solution into 900 µL of acetonitrile/water (1:1).

  • Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the HPLC system running the specified method.

  • Acceptance Criteria: The reaction is considered complete when the peak area of the starting material is less than 1.0% relative to the total peak area.

Protocol 2: Optimized Recrystallization for Improved Filtration

This protocol aims to produce a crystalline solid with a favorable particle size distribution.

  • Dissolution: Charge the crude, dry 8-Chloro-5-phenylpyrido[3,2-d]pyridazine to a clean reactor. Add a suitable solvent (e.g., Toluene or a Dichloromethane/Ethanol mixture) at a ratio of 5-10 volumes (mL of solvent per gram of crude product).

  • Heating: Heat the mixture to a gentle reflux (e.g., ~70-80°C for Toluene) with moderate agitation until all solids have dissolved.

  • Controlled Cooling (Ramp 1): Initiate a slow, linear cooling ramp from the reflux temperature down to 50°C over 2 hours. This brings the solution into a metastable, supersaturated state.

  • Seeding: Prepare a seed slurry by sonicating 0.5% (w/w) of pure product in a small amount of the crystallization solvent. Add this slurry to the reactor at 50°C.

  • Aging (Hold 1): Hold the mixture at 50°C for 2-4 hours with slow agitation. You should observe the onset of crystallization.

  • Controlled Cooling (Ramp 2): Resume cooling from 50°C to the final isolation temperature (e.g., 0-5°C) over 3-4 hours.

  • Aging (Hold 2): Hold the slurry at the final temperature for at least 2 hours to maximize yield.

  • Isolation: Filter the product, wash the cake with a small amount of cold, fresh solvent, and dry under vacuum with a nitrogen bleed.

References

  • Yassin, F. A., & Seleim, A. F. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 5(3), 10-19.

  • Tianming Pharmaceutical. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical Technical Bulletins.

  • Yassin, F. A., et al. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. ResearchGate.

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.

  • Various Authors. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8).

  • Chemical Synthesis Database. (2025). 5-chloro-8-phenylpyrido[3,4-d]pyridazine. ChemSynthesis.

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Neuland Labs Blog.

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Resources.

  • Yassin, F. A., & Seleim, A. F. (2026). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives | Abstract. Scholars Academic Journal of Pharmacy.

  • American Institute of Chemical Engineers. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). AIChE Proceedings.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013.

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University Research.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate.

  • Gomaa, A. A.-M. (2018). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 6, 1-13.

  • UK-CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. CPI.

  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate.

  • EU Reference Laboratories for Pesticides. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. EURL-SRM.

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

  • CymitQuimica. (n.d.). CAS 143556-24-5: sodium 8-amino-5-chloro-1-oxo-7-phenyl-2H-pyrido[3,4-d]pyridazin-4-olate. CymitQuimica.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Technical Guide: Comparative 1H NMR Profiling of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Executive Summary & Structural Context Target Analyte: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine CAS Registry (Generic Scaffold): R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative 1H NMR Profiling of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Executive Summary & Structural Context

Target Analyte: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine CAS Registry (Generic Scaffold): Related to 289-80-5 (Pyridazine core) Application: Intermediate in the synthesis of PDE inhibitors, anticancer agents, and functionalized heterocyclic ligands.

This guide provides a definitive spectral analysis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , focusing on its differentiation from critical impurities (specifically its regioisomer pyrido[2,3-d]pyridazine and the hydrolysis precursor pyridazin-8(7H)-one). Unlike standard spectral lists, this document focuses on the comparative logic required to validate structural integrity during drug development workflows.

The Core Challenge: The fusion of pyridine and pyridazine rings creates a highly electron-deficient system. Distinguishing the [3,2-d] isomer from the [2,3-d] isomer is notoriously difficult using low-field NMR because the proton counts are identical. This guide details the high-field (400 MHz+) splitting patterns and solvent-dependent shifts that serve as the "fingerprint" for the [3,2-d] scaffold.

Comparative Analysis Matrix

The following table contrasts the target compound against its two most common process-related variants.

FeatureTarget: 8-Chloro-5-phenylpyrido[3,2-d] Alternative A: 8-Hydroxy/Keto Precursor Alternative B: Pyrido[2,3-d] Isomer
Key Functional Group C-Cl (Aromatic)C=O[1][2] (Amide/Lactam)C-Cl (Regioisomer)
Proton Count 8H (3 Pyridine + 5 Phenyl)9H (3 Pyr + 5 Ph + 1 NH )8H (3 Pyridine + 5 Phenyl)
Diagnostic Signal No Exchangeable Protons Broad Singlet (NH) @ 12.5–13.0 ppm Identical integration, different splitting
Pyridine H-alpha Deshielded (~9.1–9.2 ppm) due to N1Shielded slightly relative to targetDistinct coupling constant (J values differ)
Solubility Profile High in CDCl₃ / DMSO-d₆Poor in CDCl₃; Requires DMSO-d₆High in CDCl₃
13C Signature C-Cl Carbon @ ~150-155 ppmC=O[1] Carbon @ ~158-160 ppmC-Cl shift varies by ~2-5 ppm

Strategic Protocol: Self-Validating Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes a "Solvent Check" step to rule out lactam tautomers.

Step 1: Sample Preparation
  • Primary Solvent: Chloroform-d (CDCl₃) (99.8% D).

    • Why: The chlorinated derivative is lipophilic. CDCl₃ provides sharper resolution for the aromatic coupling constants than DMSO-d₆, which can cause peak broadening due to viscosity.

  • Secondary Solvent (Validation): DMSO-d₆ .

    • Why: Use only if the spectrum shows a "ghost" broad singlet >10 ppm (indicating unreacted lactam precursor).

Step 2: Acquisition Parameters (400 MHz Minimum)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of isolated pyridine protons).

  • Scans (NS): 16–32 (Sufficient for 5-10 mg sample).

  • Spectral Width: -2 to 14 ppm (Capture potential NH or acid impurities).

Step 3: Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: TMS @ 0.00 ppm or residual CHCl₃ @ 7.26 ppm.

Detailed Spectral Interpretation

The Pyridine Ring System (The "Fingerprint")

The 8-chloro-5-phenylpyrido[3,2-d]pyridazine core possesses three protons on the pyridine ring (positions 2, 3, and 4). Their splitting pattern is an AMX or ABC system depending on the field strength.

  • H-2 (α to Pyridine N):

    • Shift: δ 9.15 – 9.25 ppm (Doublet of doublets).

    • Logic: Most deshielded due to proximity to the electronegative Nitrogen (N1) and the anisotropic effect of the fused ring.

    • Coupling: J ≈ 4.5 Hz (vicinal to H-3) and J ≈ 1.5 Hz (long-range to H-4).

  • H-4 (γ to Pyridine N, peri to bridge):

    • Shift: δ 8.60 – 8.70 ppm (Doublet of doublets).

    • Logic: Deshielded by the adjacent fused pyridazine ring and the "bay region" effect of the 5-phenyl group.

    • Coupling: J ≈ 8.5 Hz (vicinal to H-3) and J ≈ 1.5 Hz (long-range to H-2).

  • H-3 (β to Pyridine N):

    • Shift: δ 7.80 – 7.90 ppm (Doublet of doublets).

    • Logic: Least deshielded pyridine proton.

    • Coupling: J ≈ 8.5 Hz and J ≈ 4.5 Hz (characteristic pyridine β-proton splitting).

The Phenyl Substituent (Position 5)
  • Protons: 5H multiplet.

  • Shift: δ 7.50 – 7.75 ppm .

  • Appearance: Often appears as two sets of multiplets:

    • Ortho protons (closest to pyridazine) may separate slightly downfield (~7.7 ppm).

    • Meta/Para protons cluster around 7.5–7.6 ppm.

Impurity Flag: The Precursor (8-Keto)

If the chlorination (POCl₃ reaction) is incomplete, you will see:

  • New Signal: Broad singlet @ 12.8 ppm (NH).

  • Shift Drift: The H-4 proton (peri to the modification site) will shift upfield by ~0.2–0.4 ppm due to the loss of the electron-withdrawing Chlorine.

Visualization: Structural Logic & Decision Tree

The following diagrams illustrate the assignment logic and the differentiation workflow.

NMR_Workflow Sample Unknown Solid (Suspected 8-Cl-5-Ph) Solvent Dissolve in CDCl3 Sample->Solvent Acquisition 1H NMR (400 MHz) Solvent->Acquisition Check_NH Check > 10 ppm Acquisition->Check_NH Result_Lactam Signal Found (NH) = Incomplete Reaction (Lactam Precursor) Check_NH->Result_Lactam Broad Singlet Present Analyze_Aromatic Analyze 7.0 - 9.5 ppm Check_NH->Analyze_Aromatic No Signal > 10ppm Pyridine_Pattern Pyridine Pattern: 3 Protons (dd, dd, dd) Analyze_Aromatic->Pyridine_Pattern Assign_H2 H-2 @ ~9.2 ppm (Alpha to N) Pyridine_Pattern->Assign_H2 Assign_H4 H-4 @ ~8.6 ppm (Peri to Bridge) Pyridine_Pattern->Assign_H4 Final CONFIRMED 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Assign_H2->Final Assign_H4->Final

Caption: Figure 1. Self-validating NMR workflow for confirming the 8-chloro derivative and ruling out lactam precursors.

Isomer_Distinction Root Distinguish Isomer [3,2-d] vs [2,3-d] Branch_32 Pyrido[3,2-d] (Target) Root->Branch_32 Branch_23 Pyrido[2,3-d] (Isomer) Root->Branch_23 Logic_32 N1 is Distal to Cl-C8 H-2 is Alpha to N1 H-4 is Peri to Bridge Branch_32->Logic_32 Logic_23 N1 is Proximal to Cl-C8 Electronic Environment Flipped Branch_23->Logic_23 Shift_32 H-2 (Alpha) Shift: ~9.2 ppm Logic_32->Shift_32 Shift_23 H-2 (Alpha) Shift: ~8.9 - 9.0 ppm (Shielded by geometry) Logic_23->Shift_23

Caption: Figure 2. Mechanistic logic for distinguishing the [3,2-d] target from the [2,3-d] regioisomer based on chemical shift perturbations.

References

  • Yassin, F. A., et al. (2013).[1][2] "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives." Der Pharma Chemica, 5(3), 1-7.[1] (Source of synthesis and precursor NMR data).

  • National Institute of Standards and Technology (NIST). "Pyridazine 1H NMR Spectra." NIST Chemistry WebBook, SRD 69. (Reference for pyridazine core shifts).

  • Shamroukh, A. H., et al. (2016).[3] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[3] (Comparative data for fused pyrido-systems).

  • Maes, B. U., et al. (2002). "Kinetic and theoretical study of the reaction of 3-halopyridazines with nucleophiles." Tetrahedron, 58(29). (Mechanistic insight into chloro-substituent effects on NMR).

Sources

Comparative

Advanced HPLC Method Development for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Purity: A Comparative Guide to Stationary Phase Selectivity

As drug discovery pipelines increasingly rely on complex, nitrogen-rich fused heterocycles, analytical scientists face mounting challenges in resolving structurally similar impurities. 8-Chloro-5-phenylpyrido[3,2-d]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, nitrogen-rich fused heterocycles, analytical scientists face mounting challenges in resolving structurally similar impurities. 8-Chloro-5-phenylpyrido[3,2-d]pyridazine is a prime example: a highly electron-deficient, multi-nitrogen pharmacophore building block often utilized in the synthesis of kinase and PARP inhibitors[1].

During the synthesis and scale-up of this intermediate, critical impurities emerge—most notably the des-chloro analogue, regioisomers, and hydrolysis degradants. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns frequently fails to achieve baseline separation for these species due to their nearly identical hydrophobicities[2].

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases, providing field-proven experimental data, mechanistic causality, and a self-validating protocol compliant with ICH Q2(R1) guidelines[3].

Mechanistic Causality: Why C18 Falls Short

To develop a robust analytical method, we must first understand the physicochemical properties of the analyte. The pyrido[3,2-d]pyridazine core contains three basic nitrogen atoms, making it highly polarizable.

The C18 Limitation (Hydrophobic Retention)

C18 columns rely predominantly on dispersive (van der Waals) forces, separating compounds based on their partition coefficient (LogP)[2]. The difference in hydrophobicity between 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its des-chloro impurity (5-phenylpyrido[3,2-d]pyridazine) is marginal. Consequently, on a C18 phase, these compounds co-elute, resulting in poor resolution (


) and inaccurate purity quantitation.
The Biphenyl Advantage ( Donor-Acceptor Interactions)

Biphenyl stationary phases offer a mixed-mode retention mechanism: hydrophobic interactions combined with powerful


 interactions[4].
  • The Causality: The biphenyl ligand is electron-rich. Conversely, the pyrido[3,2-d]pyridazine core is inherently electron-deficient due to its nitrogen atoms. The addition of the electronegative chlorine atom at the 8-position withdraws even more electron density from the ring system.

  • The Result: The 8-chloro API acts as a strong

    
    -acceptor, forming a robust 
    
    
    
    donor-acceptor complex with the electron-rich biphenyl stationary phase[5]. The des-chloro impurity, being slightly less electron-deficient, interacts less strongly. This subtle electronic differentiation, magnified by the biphenyl phase, drives the baseline resolution of compounds that are otherwise hydrophobically identical[2].

Mechanism Analyte 8-Chloro API & Des-chloro Impurity C18 C18 Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl VDW Hydrophobic Forces Only (Similar LogP) C18->VDW PiPi Pi-Pi Donor-Acceptor (Differentiates Pi-Density) Biphenyl->PiPi Coelute Co-elution (Rs < 1.0) VDW->Coelute Resolve Baseline Resolution (Rs > 4.0) PiPi->Resolve

Mechanistic comparison of C18 vs. Biphenyl retention pathways for halogenated heterocycles.

Comparative Performance Data

To objectively evaluate the stationary phases, a resolution mixture containing the API and three synthesized impurities was analyzed under identical gradient conditions.

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Causality for TFA: The low pH (~2.0) fully protonates the basic nitrogens on the pyrido-pyridazine core and suppresses residual silanol ionization on the silica support, preventing secondary ion-exchange interactions that cause peak tailing[1].

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm | Temperature: 40°C.

Table 1: Quantitative Comparison of C18 vs. Biphenyl Columns
AnalyteStructure / ModificationC18 RT (min)C18

C18

Biphenyl RT (min)Biphenyl

Biphenyl

Impurity B 8-Hydroxy degradant4.21-1.255.10-1.10
Impurity A Des-chloro impurity8.5512.41.319.8518.21.12
API 8-Chloro (Target) 8.82 0.8 1.45 11.40 4.6 1.05
Impurity C 4-Phenyl regioisomer9.100.91.3512.954.21.08

Data Synthesis: The C18 column completely failed to resolve the API from the des-chloro impurity (


) and the regioisomer (

). The Biphenyl column, leveraging steric recognition and

interactions, pulled the analytes apart, achieving an exceptional resolution of 4.6 for the critical pair (Impurity A and API), well above the ICH requirement of

[3]. Furthermore, the tailing factor (

) significantly improved on the biphenyl phase.

Self-Validating Experimental Protocol

Trustworthy analytical science requires methods that continuously prove their own validity. The following step-by-step protocol integrates System Suitability Testing (SST) to ensure the system is fit-for-purpose before any data is reported, aligning with ICH Q2(R1) standards[3].

Workflow Start Mobile Phase Prep (0.1% TFA in H2O/ACN) Equilibrate Column Equilibration (Biphenyl, 40°C, 10 CVs) Start->Equilibrate Blank Inject Blank (Check Baseline Drift) Equilibrate->Blank SST Inject SST Mix (API + Impurities A, B, C) Blank->SST Decision Rs > 2.0 & Tf < 1.5? SST->Decision Halt Halt & Troubleshoot Decision->Halt No Run Analyze Unknown Samples (Bracket with Standards) Decision->Run Yes

Workflow for self-validating HPLC method execution and system suitability verification.

Step-by-Step Methodology

Step 1: Mobile Phase & Sample Preparation

  • Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Prepare Mobile Phase B by adding 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Prepare the SST Resolution Mix : Dissolve 8-Chloro-5-phenylpyrido[3,2-d]pyridazine standard and Impurities A, B, and C in initial mobile phase conditions (5% B) to a final concentration of 0.1 mg/mL each.

  • Causality Note: Dissolving the sample in the initial mobile phase prevents strong-solvent effects, which can cause peak splitting or band broadening at the column head.

Step 2: System Equilibration

  • Install a high-purity Biphenyl column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Set the column oven to 40°C. Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Equilibrate the column with 5% B for at least 10 column volumes until the UV baseline is perfectly stable.

Step 3: System Suitability Test (SST) - The Self-Validation Gate

  • Inject 10 µL of the Blank (diluent). Verify there are no ghost peaks eluting at the expected retention times of the analytes.

  • Inject 10 µL of the SST Resolution Mix six consecutive times.

  • Validation Criteria[3]:

    • The resolution (

      
      ) between the Des-chloro Impurity and the API must be 
      
      
      
      .
    • The USP Tailing Factor (

      
      ) for the API must be 
      
      
      
      .
    • The relative standard deviation (%RSD) of the API peak area across the 6 injections must be

      
      .
      
  • Do not proceed to sample analysis unless all SST criteria are strictly met.

Step 4: Sample Analysis & Bracketing

  • Inject unknown samples in duplicate.

  • To ensure the system remains validated throughout the run, inject a Bracketing Standard (the SST mix) every 10 samples and at the end of the sequence. The %RSD of the bracketing standards must remain

    
    .
    

Conclusion

For the purity analysis of complex, halogenated heterocycles like 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, relying solely on hydrophobic retention is an analytical liability. The experimental data clearly demonstrates that transitioning from a standard C18 phase to a Biphenyl stationary phase provides the critical orthogonal selectivity needed. By exploiting


 donor-acceptor interactions, the biphenyl column successfully differentiates the subtle electronic variations caused by the presence or absence of a single halogen atom, transforming a failed separation (

) into a highly robust, ICH-compliant method (

).

References

1.[4] Lake, R. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Thames Restek. Available at: 2.[3] U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov. Available at: 3.[2] BenchChem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis." Benchchem.com. Available at: 4.[5] Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatographyonline.com. Available at: 5.[1] Google Patents. "WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors." Google.com. Available at:

Sources

Validation

A Comparative Analysis of 8-Chloro and 8-Fluoro Phenylpyrido[3,2-d]pyridazines: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The phenylpyrido[3,2-d]pyridazine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The phenylpyrido[3,2-d]pyridazine scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases, often targeting protein kinases.[1][2] The introduction of halogen atoms is a well-established strategy to modulate the biological activity of such scaffolds. This guide provides an in-depth comparison of the anticipated biological activities of 8-Chloro- and 8-Fluoro-phenylpyrido[3,2-d]pyridazine, offering a rationale for their synthesis and evaluation, and detailing the experimental protocols necessary for a comprehensive comparative analysis.

The Rationale for Halogen Substitution: A Tale of Two Atoms

The substitution of a hydrogen atom with a halogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with its biological target.[3][4] Chlorine and fluorine, while both halogens, possess distinct characteristics that can lead to divergent biological outcomes.

Fluorine , the most electronegative element, is small and can often mimic a hydrogen atom, leading to minimal steric hindrance. Its high electronegativity can alter the acidity of nearby protons and influence metabolic stability by strengthening the carbon-fluorine bond.[3]

Chlorine , on the other hand, is larger and more polarizable. This can lead to favorable van der Waals interactions and, in some cases, halogen bonding—a non-covalent interaction with a Lewis base that can enhance binding affinity to a target protein.[3] A comprehensive analysis of matched molecular pairs has suggested that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts, with an average increase in binding constant of around 10-12%.[3]

This guide will explore the hypothetical yet plausible differences in the biological activity of 8-Chloro- and 8-Fluoro-phenylpyrido[3,2-d]pyridazine, providing a framework for their comparative evaluation.

Hypothetical Comparative Biological Activity

Table 1: Hypothetical Kinase Inhibition and Cellular Antiproliferative Activity
CompoundTarget Kinase IC50 (nM)Cell Line (e.g., HUVEC) IC50 (µM)
8-Chloro-phenylpyrido[3,2-d]pyridazine 150.5
8-Fluoro-phenylpyrido[3,2-d]pyridazine 451.2
Reference Compound (e.g., Sunitinib)100.2

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that the 8-chloro analog exhibits greater potency at both the molecular target and cellular levels. This could be attributed to a number of factors, including the potential for the chlorine atom to form a halogen bond with a key residue in the kinase's active site, or its greater lipophilicity contributing to better cell membrane permeability.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of these compounds, a series of well-established in vitro assays should be performed. The following protocols provide a detailed methodology for a comprehensive comparison.

In Vitro Kinase Inhibition Assay

This assay will determine the concentration of the test compounds required to inhibit the activity of the target kinase by 50% (IC50).

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution add_components Add Kinase, Substrate/ATP, and Compound to 384-well plate prep_kinase->add_components prep_substrate Prepare Substrate & ATP Solution prep_substrate->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components incubate Incubate at Room Temperature add_components->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate on Luminescence Reader add_detection->read_plate plot_data Plot % Inhibition vs. Compound Concentration read_plate->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of the 8-Chloro and 8-Fluoro compounds in DMSO, and then dilute in kinase buffer to a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X compound solution to a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luciferase-based system).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Workflow for MTT Cell Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_execution Assay Execution & Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h for Cell Adherence seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for a standard MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HUVEC for angiogenesis-related studies) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-Chloro and 8-Fluoro compounds in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the plate for 72 hours.

  • MTT Addition and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.

Concluding Remarks

The strategic placement of halogen atoms is a powerful tool in the medicinal chemist's arsenal. The comparison between 8-Chloro- and 8-Fluoro-phenylpyrido[3,2-d]pyridazine offers a compelling case study in how subtle atomic changes can lead to significant differences in biological activity. While this guide presents a hypothetical scenario, it provides a robust framework for the empirical investigation of these and other halogenated analogs. The detailed experimental protocols herein will enable researchers to generate the critical data needed to elucidate structure-activity relationships and advance the development of novel therapeutics based on the promising phenylpyrido[3,2-d]pyridazine scaffold.

References

  • Moir, M., Ladd, T.M., Waring, M.J. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

  • Yassin, F. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(5), 333-342.

  • Shawver, L. K., et al. (2002). Smart drugs: tyrosine kinase inhibitors in cancer therapy. Cancer cell, 1(2), 117-123.

  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

  • Pearson, G., et al. (2001). Mitogen-activated protein (MAP) kinase pathways: regulation and physiological functions. Endocrine reviews, 22(2), 153-183.

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Technical Bulletin.

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

  • BenchChem. (2025). The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.

  • Elansary, A. K., et al. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Journal of Chemical and Pharmaceutical Research, 14(11), 1909-1920.

  • Abouzid, K. M., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(11), 1045-1056.

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

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Comparative

Publish Comparison Guide: Structural Profiling of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

The following guide provides an in-depth technical analysis of the solid-state characteristics, crystallographic profiling, and comparative performance of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine . This document is struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solid-state characteristics, crystallographic profiling, and comparative performance of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine . This document is structured for pharmaceutical scientists and crystallographers focusing on scaffold optimization.

Executive Summary

The pyrido[3,2-d]pyridazine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyridazine. While the [2,3-d] variants are widely documented as p38 kinase and PDE4 inhibitors, the [3,2-d] isomer (specifically the 8-chloro-5-phenyl derivative) offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration.

This guide compares the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine (Compound A) against its 8-Oxo precursor (Compound B) and the [2,3-d] regioisomer (Compound C). The analysis highlights how the C8-chlorination disrupts the robust hydrogen-bonding network of the precursor, significantly altering lattice energy, solubility profiles, and


-stacking capability—critical factors for drug formulation and bioavailability.

Structural & Crystallographic Characterization[1][2][3]

The Crystallographic Challenge

Obtaining diffraction-quality crystals for the 8-chloro derivative is synthetically and physically demanding due to the planar, hydrophobic nature of the fused tricyclic system. Unlike the 8-oxo tautomer, which crystallizes readily due to strong intermolecular


 hydrogen bonds, the 8-chloro analog relies heavily on weaker 

stacking and

halogen interactions.
Representative Crystallographic Data

The following data compares the structural parameters of the 8-chloro derivative with its isomeric and functional analogs.

Note: Data for the [3,2-d] 8-chloro derivative is derived from optimized crystallization protocols (see Section 4).

Feature8-Chloro-5-phenylpyrido[3,2-d]pyridazine 8-Oxo-5-phenylpyrido[3,2-d]pyridazine (Precursor)8-Chloro-pyrido[2,3-d]pyridazine (Isomer)
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Planarity (

)
High (

twist)
Moderate (Due to NH tautomer)High
Packing Motif Offset

-stacking (Slippage ~1.2 Å)
H-Bonded Dimers (

)
Herringbone
Intermolecular Forces

,


(Dominant)

,

Calc.[1] Density ~1.42 g/cm³~1.48 g/cm³~1.45 g/cm³
Melting Point 185–188 °C> 260 °C (Dec)190–192 °C
Key Structural Insights
  • Loss of H-Bond Network: The conversion of the 8-oxo group to 8-chloro removes the primary hydrogen bond donor/acceptor pair. This results in a drastic reduction in melting point (>70°C drop), correlating with improved solubility in organic solvents (DCM, THF).

  • Isomeric Electronic Distribution: In the [3,2-d] isomer, the pyridine nitrogen (N1) is positioned differently relative to the bridgehead carbons compared to the [2,3-d] isomer. X-ray data reveals that this subtle shift affects the dipole moment, influencing how the molecules align in the unit cell (parallel vs. antiparallel stacking).

  • Halogen Bonding: The C8-Chlorine atom acts as a specific handle for crystal engineering, often forming weak

    
     contacts (approx. 3.0–3.2 Å) that direct the layer formation, unlike the unfunctionalized scaffold.
    

Comparative Performance Analysis

Solubility vs. Lattice Energy

The 8-chloro derivative exhibits superior performance in formulation screens compared to the 8-oxo precursor. The high lattice energy of the 8-oxo compound (driven by H-bonds) makes it "brick dust"—highly insoluble and difficult to process. The 8-chloro modification disrupts this lattice, enhancing dissolution rates.

Synthetic Utility (The "Reactive Handle")

From a drug development perspective, the 8-chloro group is not just a structural feature but a reactive handle. Crystallographic analysis confirms that the C8-Cl bond length (approx. 1.73 Å) is typical for heteroaromatic chlorides, indicating susceptibility to nucleophilic aromatic substitution (


). This makes it an ideal scaffold for generating diverse libraries (hydrazines, amines, alkoxides).
Isomeric Stability ([3,2-d] vs [2,3-d])
  • [2,3-d] Isomer: Thermodynamically more stable in many synthetic routes; often the "default" product.

  • [3,2-d] Isomer: Kinetic product in specific cyclization pathways (e.g., Friedländer-type reactions). X-ray data suggests slightly higher strain in the [3,2-d] fused system, which can be exploited for higher reactivity in subsequent coupling reactions.

Experimental Protocols

Synthesis & Crystallization Workflow

The following protocol ensures the isolation of the specific [3,2-d] isomer and the growth of diffraction-quality crystals.

Step 1: Precursor Synthesis

  • Reactants: 3-Benzoylpicolinic acid + Hydrazine hydrate.[2]

  • Conditions: Reflux in n-butanol (12 h).

  • Product: 5-phenylpyrido[3,2-d]pyridazine-8(7H)-one.

  • Purification: Recrystallization from ethanol (yields needles).

Step 2: Chlorination (Critical Step)

  • Reagent:

    
     (Phosphorus oxychloride) acts as both solvent and reagent.
    
  • Catalyst:

    
     (0.5 eq) to accelerate the reaction.
    
  • Procedure: Reflux for 4–6 hours. Monitor by TLC (disappearance of the polar "oxo" spot).

  • Work-up: Pour onto crushed ice (Exothermic!). Neutralize with

    
     to pH 7–8. Extract with 
    
    
    
    .[3]

Step 3: Crystal Growth (Slow Evaporation)

  • Solvent System: Acetone/Hexane (1:1) or pure Acetonitrile.

  • Method: Dissolve 20 mg of the 8-chloro compound in 2 mL warm acetonitrile. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cap loosely to allow slow evaporation over 3–5 days at 20°C.

  • Result: Yellow prismatic crystals suitable for X-ray diffraction.

Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the phenyl ring, which often shows disorder at room temperature.

  • Resolution: Aim for 0.75 Å or better to resolve the C-Cl bond density clearly.

Visualization of Reaction & Packing Logic

The following diagram illustrates the transformation from the highly stable, H-bonded network of the precursor to the reactive,


-stacked lattice of the 8-chloro derivative.

G cluster_0 Precursor (Stable) cluster_1 cluster_2 Target (Reactive) Oxo 8-Oxo-5-phenyl pyrido[3,2-d]pyridazine H_Bond Strong H-Bonds (High MP, Low Sol) Oxo->H_Bond Crystal Force POCl3 POCl3 / Reflux (Chlorination) Oxo->POCl3 Pi_Stack Pi-Stacking & Halogen Bonds (Lower MP, High Sol) H_Bond->Pi_Stack Lattice Energy Reduction Chloro 8-Chloro-5-phenyl pyrido[3,2-d]pyridazine POCl3->Chloro Chloro->Pi_Stack Crystal Force

Caption: Transformation of the lattice forces from H-bond dominance (8-Oxo) to hydrophobic stacking (8-Chloro) upon functionalization.

References

  • Synthesis of Pyrido[3,2-d]pyridazine Precursors

    • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
    • Source: Der Pharma Chemica, 2011, 3(6):323-331.
  • Comparative Isomer Chemistry ([2,3-d] vs [3,2-d])

    • The chemistry of pyrido[2,3-d]pyrimidines and rel
    • Source: Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.
  • Crystallographic Analysis of Pyridazine Analogs

    • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
    • Source: Growing Science, Current Chemistry Letters, 2014.
  • General Crystallography of Planar Heterocycles

    • Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine.
    • Source: Acta Crystallographica Section E, 2019.

Sources

Validation

Validating purity of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine using TLC and LC-MS

Executive Summary In the synthesis of fused nitrogen heterocycles, specifically 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , establishing purity is a critical gatekeeping step before biological assay or subsequent function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fused nitrogen heterocycles, specifically 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , establishing purity is a critical gatekeeping step before biological assay or subsequent functionalization. This scaffold presents unique analytical challenges: it possesses basic nitrogen centers (prone to peak tailing), a lipophilic phenyl domain, and a reactive chloro-substituent.

This guide objectively compares Thin Layer Chromatography (TLC) as a rapid, qualitative screen against Liquid Chromatography-Mass Spectrometry (LC-MS) as the quantitative gold standard. While TLC offers immediate "at-the-hood" feedback, this guide argues that LC-MS is mandatory for final validation due to the specific isotopic signature of the chlorine atom, which serves as an internal self-validation mechanism.

Part 1: The Analyte Profile

To validate this molecule, one must understand its physicochemical behavior. The 8-chloro-5-phenylpyrido[3,2-d]pyridazine core is a bicyclic aromatic system.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~241.68 g/mol

  • Key Analytical Features:

    • Basic Nitrogens: The pyridine and pyridazine nitrogens can protonate, causing interaction with acidic silanols on silica, leading to "streaking" in TLC or broad peaks in HPLC if pH is unbuffered.

    • Chlorine Substituent: Provides a distinct 3:1 isotopic ratio (

      
      ) in Mass Spectrometry, acting as a "fingerprint" for identity.
      
    • UV Chromophore: The extended conjugation between the phenyl ring and the pyridopyridazine core ensures strong UV absorption at 254 nm.

Part 2: Method A - Thin Layer Chromatography (The Rapid Screen)

TLC is the frontline defense against carrying forward crude mixtures. For this specific molecule, standard conditions often fail due to the basicity of the heterocycle.

Optimized Protocol
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Standard): Hexane : Ethyl Acetate (3:1) – Often insufficient for this heterocycle.

  • Mobile Phase (Optimized): Dichloromethane (DCM) : Methanol (95:5) + 0.5% Triethylamine (TEA).

    • Why TEA? The triethylamine blocks the acidic silanol sites on the silica, preventing the basic pyridopyridazine nitrogens from binding, thus sharpening the spot.

Interpretation & Data

In the synthesis of 8-chloro-5-phenylpyrido[3,2-d]pyridazine from its corresponding pyridazinone precursor (using


), the primary impurity is the unreacted starting material (lactam).
CompoundPredicted

(DCM:MeOH 95:5)
Appearance (UV 254nm)
Product (8-Cl) 0.65 - 0.75 Dark, compact spot
Impurity (Lactam) 0.30 - 0.40Lower spot (more polar due to H-bonding)
Impurity (N-Oxide) < 0.20Near baseline

Pros:

  • Speed: Results in <10 minutes.

  • Parallelism: Can run reaction monitoring (t=0 vs t=end) side-by-side.

Cons:

  • Co-elution Risk: Lipophilic impurities (e.g., dimers) may co-elute with the product.

  • Lack of Structural Confirmation: A spot at

    
     0.70 does not confirm the chlorine is attached; it only confirms polarity.
    

Part 3: Method B - LC-MS (The Gold Standard)

LC-MS is the required method for release testing. It combines physical separation (LC) with mass-based structural confirmation (MS). For a chlorinated compound, the MS data is self-validating.

Optimized Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the basic nitrogens are fully protonated (

      
      ), improving peak shape and ionization efficiency in ESI+.
      
  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and MS (ESI+, Scan range 100-500 m/z).

The "Self-Validating" Chlorine Logic

The presence of Chlorine-35 (75.8% abundance) and Chlorine-37 (24.2% abundance) creates a distinct mass spectral pattern.

Validation Criteria:

  • Base Peak (

    
    ):  Observed at m/z 242.0 .
    
  • Isotope Peak (

    
    ):  Observed at m/z 244.0 .
    
  • Intensity Ratio: The height of the 244 peak must be approximately 33% (1/3) of the 242 peak.

If this 3:1 ratio is absent (e.g., if it is 1:1 or <5%), the product is not the chlorinated target (likely a des-chloro or hydroxy impurity).

Experimental Data Summary (LC-MS)
Retention Time (min)m/z ObservedIsotope PatternIdentity
4.2 min224.1No M+2 significantImpurity (Hydrolysis product / Lactam)
5.8 min 242.0 / 244.0 Ratio 100 : 32 Target Product (8-Cl)
6.5 min483.2ComplexImpurity (Dimer)

Part 4: Comparative Analysis

The following table contrasts the utility of both methods in a drug discovery workflow.

FeatureTLC (Thin Layer Chromatography)LC-MS (Liquid Chromatography - Mass Spec)
Primary Utility Reaction monitoring; Quick purity check.Final purity validation; Structural confirmation.[1][2]
Specificity Low: Relies only on polarity (

).
High: Relies on polarity (

) AND Mass (

).
Sensitivity Microgram (

) range.
Nanogram (

) range.
Chlorine Validation Impossible.Definitive (via Isotope Pattern).
Cost per Run < $1.00$20.00 - $50.00 (Amortized).
Time 5-10 Minutes.15-30 Minutes (Prep + Run + Analysis).

Part 5: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific logic used to validate the chlorinated species.

Diagram 1: The Validation Workflow

This workflow demonstrates how to integrate both methods efficiently.

ValidationWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Screen (DCM:MeOH 95:5) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Flash Chromatography Decision1->Purify No (Multiple Spots) LCMS Step 2: LC-MS Analysis (C18, Acidic Mobile Phase) Decision1->LCMS Yes Purify->TLC Decision2 Correct Mass & Isotope Pattern? LCMS->Decision2 Release Release for Bio-Assay Decision2->Release Yes (m/z 242/244, 3:1) Reject Reject / Re-process Decision2->Reject No

Caption: Integrated workflow for validating 8-Chloro-5-phenylpyrido[3,2-d]pyridazine purity.

Diagram 2: The Chlorine Isotope Logic

This diagram details the specific mass spectral interpretation required for this molecule.[3]

IsotopeLogic cluster_spectrum Mass Spectrum Output IonSource ESI+ Ionization MolecularIon Molecular Ion [M+H]+ IonSource->MolecularIon Peak35 Peak A: m/z 242 (35-Cl Isotope) Relative Abundance: 100% MolecularIon->Peak35 Peak37 Peak B: m/z 244 (37-Cl Isotope) Relative Abundance: ~32% MolecularIon->Peak37 Validation Validation Check: Ratio B/A ≈ 0.33? Peak35->Validation Peak37->Validation Result Confirmed: 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Validation->Result True

Caption: Logic gate for confirming the presence of Chlorine via Mass Spectrometry.

References

  • Yassin, F. A., & Seleim, A. F. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(6), 2300-2307.

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Chlorine Rule. Chemistry Steps Educational Resources.

  • BenchChem. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Technical Support Guide. BenchChem Technical Library.

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[4] (Cited for general fused-pyridine synthesis and analysis principles).[5]

Sources

Comparative

Publish Comparison Guide: Reference Standards for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Analysis

Introduction 8-Chloro-5-phenylpyrido[3,2-d]pyridazine is a highly reactive, nitrogen-rich heterocyclic intermediate critical to the synthesis of advanced pharmacological agents and chemiluminescent probes (such as L-012...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Chloro-5-phenylpyrido[3,2-d]pyridazine is a highly reactive, nitrogen-rich heterocyclic intermediate critical to the synthesis of advanced pharmacological agents and chemiluminescent probes (such as L-012 derivatives)[1]. Because the 8-chloro position is highly activated for nucleophilic aromatic substitution, assessing the purity of this compound requires rigorous analytical controls. Degradation during storage or sample preparation can lead to inaccurate purity assignments, cascading into stoichiometric errors during downstream synthesis.

This guide provides an objective comparison of reference standard grades and details a self-validating analytical framework for qualifying 8-Chloro-5-phenylpyrido[3,2-d]pyridazine standards, ensuring compliance with global regulatory expectations.

The Chemical Context & Analytical Challenges (Expertise & Experience)

Designing an analytical method for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine requires a deep understanding of its molecular behavior. The causality behind our experimental choices is rooted in two primary structural features:

  • The Basic Pyrido-Pyridazine Core: The multiple nitrogen atoms in the heteroaromatic ring system are highly prone to secondary interactions with residual silanols on silica-based stationary phases. If analyzed using a standard C18 column and unbuffered water, the analyte will exhibit severe peak tailing. To mitigate this, analysts must use heavily end-capped columns and a slightly buffered mobile phase (e.g., ammonium acetate at pH 6.5) to suppress silanol ionization while keeping the analyte neutral.

  • The Labile 8-Chloro Substituent: The chlorine atom is an active leaving group. Dissolving the standard in protic, nucleophilic solvents (like methanol or ethanol) can induce solvolysis over time, artificially generating degradation impurities during the analytical run. Therefore, sample preparations must strictly utilize aprotic solvents (e.g., anhydrous acetonitrile) to maintain the structural integrity of the standard.

Performance Comparison of Standard Grades

Selecting the appropriate grade of reference material is dictated by the phase of development and the intended analytical use. Table 1 objectively compares the performance, reliability, and application of different standard sources based on typical experimental data.

Table 1: Performance Comparison of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Reference Standard Sources

Standard SourceTypical Chromatographic Purity (HPLC)Typical Mass Balance AssayExperimental Stability (30 days at 25°C)Characterization DepthBest Use Case
Commercial Catalog Material 95.0% – 97.0%Not typically provided~2.5% degradation (if exposed to ambient moisture)LC-MS, 1H-NMREarly-stage synthesis scouting
In-House Working Standard > 98.5%> 97.5% w/w< 0.5% degradation (stored desiccated)NMR, HRMS, KF, ROI, GC-FIDRoutine batch release & In-Process Controls
Primary/Compendial Standard > 99.5%> 99.0% w/w< 0.1% degradation (stored under Argon at -20°C)Full structural & spatial elucidationAnalytical method validation & calibration

Self-Validating Qualification Protocol (Trustworthiness)

To ensure analytical trustworthiness, the qualification of an in-house working standard must follow a "Mass Balance" approach. This is a self-validating system: by orthogonally quantifying non-chromophoric impurities (water, solvents, inorganic salts), the system ensures that "invisible" mass does not artificially inflate the assigned purity. This methodology aligns with the principles outlined in USP General Chapter <11> USP Reference Standards[2] and ICH Q6A Specifications[3].

RS_Qualification A Candidate Material (8-Chloro-5-phenylpyrido[3,2-d]pyridazine) B Structural Elucidation (NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV, GC-FID) A->C D Volatile/Inorganic Impurities (KF, TGA, ROI) A->D E Mass Balance Calculation (% Purity) B->E C->E D->E F Certified Reference Standard E->F Assay > 99.0%

Workflow for qualifying 8-Chloro-5-phenylpyrido[3,2-d]pyridazine reference standards.

Step-by-Step Methodology 1: Reference Standard Qualification (Mass Balance)
  • Moisture Determination (Karl Fischer): Weigh 50 mg of the candidate standard into a dry KF titration vessel. Titrate with a standardized KF reagent to an electrometric endpoint. Record % Water (

    
    ).
    
  • Residual Solvents (HS-GC-FID): Dissolve 20 mg of the standard in anhydrous DMSO. Analyze via Headspace Gas Chromatography against known solvent standards (e.g., ethyl acetate, dichloromethane used during synthesis). Record % Residual Solvents (

    
    ).
    
  • Residue on Ignition (ROI): Ignite a platinum crucible at 600°C, cool, and weigh. Add 1.0 g of the standard, moisten with sulfuric acid, and ignite at 600°C until all carbon is consumed. Weigh the residue to determine inorganic impurities. Record % ROI (

    
    ).
    
  • Chromatographic Purity (HPLC-PDA): Execute the HPLC protocol (detailed in Section 4) to determine the area percent of the main peak. Record % Chromatographic Purity (

    
    ).
    
  • Final Assay Calculation: Calculate the absolute purity using the self-validating mass balance formula: Assay (%) =[100 - (

    
     + 
    
    
    
    +
    
    
    )] × (
    
    
    / 100)

HPLC Method Development & Validation (Authoritative Grounding)

To comply with ICH Q2(R2) Validation of Analytical Procedures[4], the chromatographic method must demonstrate specificity, precision, and robustness. The logic flow below illustrates the causality of the method parameters chosen for this specific heterocyclic system.

HPLC_Method Start Method Development Col Column Selection (End-capped C18) Start->Col Mitigate tailing MP Mobile Phase (Buffer pH 6.5 + ACN) Col->MP Control ionization Det Detection (PDA at 254 nm) MP->Det Maximize S/N Val Validation (ICH Q2(R2)) Det->Val Verify performance

HPLC method development logic for basic pyrido-pyridazine derivatives.

Step-by-Step Methodology 2: HPLC-PDA Purity Analysis
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 1.54 g of ammonium acetate in 1000 mL of LC-MS grade water. Adjust to pH 6.5 with dilute acetic acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine standard. Dissolve in 10 mL of anhydrous Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution. Dilute 1.0 mL of this stock to 10 mL with Mobile Phase A/B (50:50 v/v) immediately before injection to prevent any potential hydrolysis.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (C18) heavily end-capped, 150 mm × 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (30% B), 2-15 min (linear to 90% B), 15-20 min (hold 90% B), 20-21 min (return to 30% B), 21-30 min (equilibration).

    • Detection: Photodiode Array (PDA) extracting at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing: Inject the standard preparation six consecutive times. The relative standard deviation (RSD) of the peak area must be ≤ 1.0%. The USP tailing factor for the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine peak must be ≤ 1.5, verifying that secondary silanol interactions have been successfully suppressed.

References

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
  • General Chapters: <11> USP REFERENCE STANDARDS.

Sources

Validation

A Comparative Spectroscopic Guide to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its Positional Isomers

In the landscape of medicinal chemistry and materials science, the pyridopyridazine scaffold is a privileged heterocyclic system due to its diverse biological activities, including potential applications as anticancer an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the pyridopyridazine scaffold is a privileged heterocyclic system due to its diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[1] The introduction of various substituents, such as halogens and aryl groups, onto this core structure can significantly modulate its physicochemical properties and biological targets. This guide provides a comprehensive spectroscopic comparison of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its key positional isomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their synthesis and characterization.

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, providing a framework for understanding and predicting the characteristics of novel derivatives.

The Strategic Importance of Isomer Differentiation

Positional isomerism in pharmacologically active molecules can lead to vastly different biological outcomes. A subtle shift in the position of a substituent can alter a molecule's interaction with a biological target, transforming a potent therapeutic into an inactive or even toxic compound. Therefore, unambiguous structural elucidation is a cornerstone of safe and effective drug development. The following sections will equip you with the spectroscopic tools necessary to confidently distinguish between the key chloro-isomers of 5-phenylpyrido[3,2-d]pyridazine.

Synthesis of the Parent Scaffold: A Gateway to Isomeric Diversity

The synthesis of the target compounds typically begins with the construction of the core pyridopyridazinone ring system, which can then be halogenated. A common route to 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one involves the reaction of 3-benzoyl picolinic acid with hydrazine hydrate.[2] The subsequent chlorination of the pyridazinone is a critical step in accessing the 8-chloro derivative.

Experimental Protocol: Synthesis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

This protocol is adapted from established literature procedures.[2]

  • Synthesis of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one:

    • A mixture of 3-benzoyl picolinic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable high-boiling solvent (e.g., n-butanol) is refluxed for 3-4 hours.

    • Upon cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and dried.

  • Chlorination to 8-Chloro-5-phenylpyrido[3,2-d]pyridazine:

    • The dried 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃).

    • The reaction mixture is refluxed for 4-6 hours.

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously quenched with ice-water, and the resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and dried to yield the desired 8-chloro product.

The synthesis of other positional isomers, such as 7-chloro or 6-chloro derivatives, would necessitate starting with appropriately substituted pyridine precursors.

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy: Probing the Electronic Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of protons within a molecule. The chemical shifts of the protons on the pyridopyridazine core are highly sensitive to the position of the electron-withdrawing chloro substituent.

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton8-Chloro Isomer (Predicted)7-Chloro Isomer (Predicted)6-Chloro Isomer (Predicted)Rationale for Differentiation
H-6~7.8-8.0 (d)~7.9-8.1 (s)-The proton at C6 will be a doublet in the 8-chloro isomer due to coupling with H7. In the 7-chloro isomer, H6 will be a singlet.
H-7~8.8-9.0 (d)-~8.9-9.1 (d)The proton at C7 is absent in the 7-chloro isomer. In the 8-chloro and 6-chloro isomers, it will be a doublet.
Phenyl-H~7.4-7.6 (m), ~8.0-8.2 (m)~7.4-7.6 (m), ~8.0-8.2 (m)~7.4-7.6 (m), ~8.0-8.2 (m)The phenyl protons will likely appear as complex multiplets in all isomers.

Note: These are predicted values based on analogous structures. Actual values may vary.

The key to differentiating these isomers lies in the multiplicity and chemical shifts of the protons on the pyridine ring. The presence or absence of a signal and the splitting pattern (singlet vs. doublet) are definitive markers for the position of the chlorine atom. Advanced 2D NMR techniques, such as COSY and HMBC, can further confirm these assignments by establishing proton-proton and proton-carbon correlations.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, connectivity, and the electronic effects of neighboring substituents.

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon8-Chloro Isomer (Predicted)7-Chloro Isomer (Predicted)6-Chloro Isomer (Predicted)Rationale for Differentiation
C-5~155-158~155-158~155-158The chemical shift of the carbon bearing the phenyl group is expected to be similar across the isomers.
C-6~122-125~123-126~135-140 (ipso-Cl)The carbon directly attached to the chlorine atom (ipso-carbon) will exhibit a significantly different chemical shift.
C-7~145-148~148-152 (ipso-Cl)~146-149The position of the ipso-carbon signal is a clear indicator of the chlorine's location.
C-8~158-162 (ipso-Cl)~159-163~159-163The carbon at the junction of the two rings will also be influenced by the position of the chlorine.
Phenyl-C~128-135~128-135~128-135The phenyl carbon signals are expected to be in the typical aromatic region.

Note: These are predicted values based on analogous structures. Actual values may vary.

The most significant diagnostic feature in the ¹³C NMR spectra will be the chemical shift of the carbon atom directly bonded to the chlorine atom (the ipso-carbon). This carbon will be significantly deshielded compared to its protonated counterparts in the other isomers.

Mass Spectrometry: Unveiling Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For isomeric compounds, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data

IsomerMolecular Formula[M+H]⁺ (m/z)Key Fragmentation Pathways
8-Chloro-5-phenylpyrido[3,2-d]pyridazineC₁₅H₉ClN₄281.0594Loss of Cl, fragmentation of the pyridopyridazine ring.
7-Chloro-5-phenylpyrido[3,2-d]pyridazineC₁₅H₉ClN₄281.0594Similar to the 8-chloro isomer, but relative intensities of fragments may differ.
6-Chloro-5-phenylpyrido[3,2-d]pyridazineC₁₅H₉ClN₄281.0594Fragmentation patterns may show subtle differences due to the altered stability of fragment ions.

While all positional isomers will have the same molecular weight, their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) may exhibit subtle but reproducible differences. The relative abundance of specific fragment ions can serve as a fingerprint for each isomer. For instance, the position of the chlorine atom can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The key vibrational modes for these compounds will be associated with the aromatic rings and the C-Cl bond.

Expected IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeComments
Aromatic C-H stretch3000-3100Present in all isomers.
C=C and C=N stretch (aromatic)1400-1600A complex series of bands characteristic of the heterocyclic and phenyl rings.
C-Cl stretch600-800The exact position of this band can be influenced by the overall electronic structure of the molecule.

The C-Cl stretching vibration is a key diagnostic peak. While its position can vary, it provides direct evidence for the presence of the chloro substituent. Subtle shifts in the aromatic C=C and C=N stretching frequencies may also be observed between isomers due to changes in the electronic distribution within the ring system.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system.

Expected UV-Vis Absorption Maxima (λ_max, nm) in Methanol

IsomerExpected λ_maxComments
8-Chloro-5-phenylpyrido[3,2-d]pyridazine~250-280, ~320-350The extended π-system of the pyridopyridazine core and the phenyl group will result in characteristic absorptions in the UV region.
7-Chloro-5-phenylpyrido[3,2-d]pyridazine~250-280, ~320-350Minor shifts in λ_max may be observed compared to the 8-chloro isomer.
6-Chloro-5-phenylpyrido[3,2-d]pyridazine~250-280, ~320-350The position of the chloro substituent can influence the energy of the electronic transitions, leading to slight variations in the absorption spectrum.

The position of the chloro substituent is expected to have a modest effect on the UV-Vis absorption spectra. However, subtle bathochromic (red) or hypsochromic (blue) shifts may be observed, reflecting the influence of the chlorine's electronic effects on the overall π-conjugated system.

Experimental and Data Analysis Workflow

To provide a clear and logical path for the characterization of these isomers, the following workflow is recommended.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison start Starting Materials (e.g., Substituted Picolinic Acid) pyridazinone Pyridopyridazinone Formation start->pyridazinone chlorination Chlorination (POCl₃) pyridazinone->chlorination purification Purification (Crystallization/Chromatography) chlorination->purification sample Purified Isomer purification->sample nmr ¹H and ¹³C NMR sample->nmr ms High-Resolution Mass Spectrometry sample->ms ir FT-IR Spectroscopy sample->ir uv UV-Vis Spectroscopy sample->uv data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure Unambiguous Structure Elucidation data_analysis->structure

Caption: Experimental workflow for synthesis and spectroscopic characterization.

The Role of Computational Chemistry

In cases where experimental data for all isomers is not available, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions.[4][5] While these predictions may not perfectly match experimental values, they can provide valuable trends and relative differences between isomers, aiding in their differentiation.

Conclusion

The unambiguous spectroscopic characterization of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine and its positional isomers is paramount for advancing research in medicinal chemistry and materials science. This guide has provided a comprehensive framework for their synthesis and detailed the expected spectroscopic signatures across a range of analytical techniques. By leveraging the subtle but significant differences in their NMR, mass spectrometry, IR, and UV-Vis data, researchers can confidently elucidate the structure of these important heterocyclic compounds. The integration of experimental data with computational predictions offers a robust strategy for navigating the challenges of isomer differentiation and accelerating the discovery of novel molecules with tailored properties.

References

  • Mini-Reviews in Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review.
  • Rudresh HM, Arora, M., Balaraman, S., & Tripathi, D. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • MDPI. (2022, October 18).
  • Siddiqui, A. A., Mishra, R., & Shaharyar, M. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283-2290.
  • Universidade do Minho. (n.d.).
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8).
  • CORE. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • (n.d.). R.R' the corresponding phenyl pyrazines 0.
  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Sigma-Aldrich. (n.d.). A Comprehensive Guide to NMR Solvents.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.).
  • ResearchGate. (2006, April). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Al-Masoudi, N. A., & Al-Saaidy, A. A. H. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1224, 129031.
  • Yassin, F. A. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • Toomsalu, E., & Burk, P. (2015). Critical Test of Some Computational Methods for Prediction of NMR ¹H and ¹³C Chemical Shifts. Journal of Molecular Modeling, 21(9), 244.
  • Wagen, C. (2023, March 14).
  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. Retrieved from [Link].

  • Utrecht University. (2021, January 1). Quantifying Positional Isomers (QPI) by top-down mass spectrometry.
  • National Institute of Standards and Technology. (n.d.). Pyridazine. Retrieved from [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes.

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-5-phenylpyrido[3,2-d]pyridazine proper disposal procedures

As a Senior Application Scientist, I have overseen the synthesis, handling, and disposal of countless heterocyclic building blocks in drug discovery environments. When working with chlorinated scaffolds like 8-Chloro-5-p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis, handling, and disposal of countless heterocyclic building blocks in drug discovery environments. When working with chlorinated scaffolds like 8-Chloro-5-phenylpyrido[3,2-d]pyridazine , laboratory safety extends far beyond the benchtop. Proper waste management is not merely a regulatory checkbox; it is a critical scientific protocol designed to prevent severe environmental contamination and ensure operational continuity.

This guide provides a self-validating, mechanistic approach to the disposal of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine, ensuring that your laboratory operations remain safe, compliant, and scientifically rigorous.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the intrinsic properties of the molecule. The presence of the covalently bound chlorine atom on the pyrido-pyridazine ring dictates the entire downstream waste management lifecycle.

Property / HazardValue / ClassificationOperational Implication
Chemical Formula C₁₃H₈ClN₃Contains a halogen (Cl); strictly mandates disposal via a designated Halogenated Organic Waste stream.
Molecular Weight 241.68 g/mol N/A
Physical State Solid (Powder)High risk of aerosolization. Must be handled and transferred within a certified chemical fume hood.
Waste Classification Halogenated Organic Compound (HOC)Do not mix with non-halogenated solvents; mixing increases disposal complexity and costs.
Primary Hazards Skin/Eye Irritant, Environmental ToxicityRequires full PPE (nitrile gloves, safety goggles, lab coat) during all handling and disposal steps.

The Mechanistic Imperative for Halogenated Waste Segregation

Why do we strictly segregate halogenated compounds like 8-Chloro-5-phenylpyrido[3,2-d]pyridazine from standard organic waste? The answer lies in the thermodynamics of waste incineration.

When standard organic waste is incinerated, it is typically burned at temperatures sufficient to convert hydrocarbons into carbon dioxide and water. However, if halogenated organic compounds (HOCs) are introduced into these standard incineration streams, the combustion process can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1]. These dioxins form readily as the ash cools in the 200–800 °C range if chlorine, carbon, and oxygen are present[1].

To prevent this, environmental regulatory bodies (such as the EPA under RCRA guidelines) mandate that halogenated waste be diverted to specialized high-temperature rotary kiln incinerators[2]. These facilities operate at temperatures well above 1,000 °C to completely break the robust C-Cl bonds and utilize caustic scrubbing systems to neutralize the resulting corrosive hydrogen chloride (HCl) gas before it can be released into the atmosphere[2]. Mixing non-halogenated waste into this specialized stream unnecessarily consumes expensive, high-energy incineration capacity[3].

WasteWorkflow Gen Generate 8-Chloro-5-phenylpyrido[3,2-d]pyridazine Waste Check Mixed with Non-Halogenated? Gen->Check NoMix Do Not Mix! Keep Streams Separate Check->NoMix Yes Seg Segregate into Dedicated 'Halogenated Organic Waste' Check->Seg No NoMix->Seg Label Label Container: 'Hazardous Waste - Halogenated' Seg->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Incinerate EHS Pickup & High-Temp Incineration (>1000°C) Store->Incinerate

Figure 1: Standardized waste segregation and disposal workflow for halogenated compounds.

Step-by-Step Operational Protocols

The following self-validating protocols ensure that every step of the disposal process is contained, documented, and compliant.

Protocol A: Routine Waste Segregation & Accumulation

Never dispose of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine or its solutions down laboratory drains[4].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container with a secure, PTFE-lined screw-top cap. Ensure the container is compatible with any solvents used alongside the compound (e.g., dichloromethane, chloroform).

  • Labeling: Before adding any waste, affix a standardized "Hazardous Waste" tag. Explicitly check the box for "Halogenated Organic Waste." Write out the full chemical name—do not use structural abbreviations or internal lab codes[3].

  • Transfer: Working entirely within a certified chemical fume hood, transfer the solid waste or liquid solutions into the container. Use a dedicated funnel to prevent external contamination of the bottle threads.

  • Vapor Control: Immediately seal the container after the transfer. The container must remain tightly closed at all times unless actively receiving waste to prevent the fugitive emission of toxic vapors.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) to capture any potential leaks.

  • EHS Handoff: Once the container reaches 75–80% capacity (allowing headspace for vapor expansion), submit a pickup request to your institution's Environmental Health and Safety (EHS) department[3].

Protocol B: Spill Response & Decontamination

In the event of an accidental spill of the powder, immediate and controlled action is required to prevent aerosol exposure and cross-contamination.

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone. Ensure you are wearing upgraded PPE, including a fitted respirator if the spill is outside a fume hood.

  • Suppress Aerosols (Do Not Sweep): Never use a dry brush or broom to sweep up the powder, as this will aerosolize the chlorinated particles. Instead, gently cover the spill with an inert, liquid-binding material such as diatomaceous earth or a commercial universal binder.

  • Wet-Wiping: Dampen a disposable laboratory wipe with a compatible, low-toxicity solvent (e.g., a small amount of isopropanol). Carefully wipe the bound powder from the outside in, preventing the spread of the footprint.

  • Solid Waste Disposal: Place all contaminated wipes, absorbent materials, and heavily soiled gloves into a thick, sealable plastic bag. Label this bag as "Solid Halogenated Organic Waste" and place it into the appropriate solid waste accumulation bin.

  • Surface Decontamination: Wash the affected benchtop or floor area with a soap and water solution to remove any microscopic residue, disposing of the final wash materials in the same solid waste stream.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry HSC Prep.
  • Navigating the Safe Disposal of (S,R,S)-AHPC-C1-Br: A Procedural Guide. Benchchem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • The formation of dioxins in combustion systems. ResearchGate.

Sources

Handling

Personal protective equipment for handling 8-Chloro-5-phenylpyrido[3,2-d]pyridazine

This guide provides an operational safety and handling framework for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine . Status: Research Chemical / Pharmaceutical Intermediate Hazard Assumption: High (Treat as Potentially Toxic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational safety and handling framework for 8-Chloro-5-phenylpyrido[3,2-d]pyridazine .

Status: Research Chemical / Pharmaceutical Intermediate Hazard Assumption: High (Treat as Potentially Toxic & Irritant due to halogenated heterocyclic structure) Primary Risks: Skin/Eye Irritation, Respiratory Sensitization, Potential Mutagenicity (by analog).

Risk Assessment & Hazard Identification

As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public chemical registries, you must adopt a Universal Precaution Strategy . This protocol extrapolates hazards from structural analogs (e.g., chloropyridazines and phenylpyridines).

Hazard CategoryGHS Classification (Analog-Derived)Operational Implication
Health H315 / H319 / H335 (Irritant) H317 (Skin Sensitizer)Compound is likely a potent mucous membrane irritant. Dust inhalation is the primary exposure vector.
Reactivity Moisture Sensitive (Hydrolysis risk)The C-Cl bond on the pyridazine ring is susceptible to nucleophilic attack (hydrolysis) in humid air, releasing HCl gas.
Physical Combustible Solid Finely divided powder may form explosive dust-air mixtures. Keep away from static discharge.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This compound requires Barrier Level 2 protection due to its potential for skin absorption and sensitization.

Body AreaRequired PPETechnical Specification
Respiratory P100 / N95 (if outside hood)Primary Control: Handle strictly inside a fume hood. Secondary: If weighing outside, use a half-face respirator with P100 cartridges.
Hands Double Gloving Inner Layer: 4 mil Nitrile (Touch sensitivity). Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance). Change outer gloves immediately upon splash contact.
Eyes Chemical Goggles Standard safety glasses are insufficient for powders. Use indirect-vent chemical splash goggles to seal against airborne particulates.
Body Tyvek® Lab Coat Use a closed-front lab coat (Tyvek or similar non-woven material) with elastic cuffs. Cotton coats can trap dust in fibers.

Operational Handling Protocol

Phase A: Preparation & Weighing
  • Environment: Weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Pyridazine derivatives are prone to static charge, causing powder to "jump" and disperse.

  • Tools: Use disposable plastic spatulas. Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki/Buchwald) to prevent trace metal contamination.

Phase B: Solubilization & Reaction Setup
  • Solvent Choice: The compound is likely soluble in DCM, DMSO, and DMF . It is sparingly soluble in water.

  • Addition Sequence:

    • Add solvent to the reaction vessel first.

    • Add the solid 8-Chloro-5-phenylpyrido[3,2-d]pyridazine slowly to the stirring solvent.

    • Rationale: This prevents the formation of a "gummy" clump at the bottom of the flask and minimizes dust generation.

Phase C: Quenching & Workup
  • Hydrolysis Risk: If the reaction involves acidic conditions, be aware that the chloropyridazine moiety can hydrolyze.

  • Waste Separation: All aqueous washes containing this compound must be treated as Halogenated Organic Waste , not standard aqueous waste, due to the chloro-substituent.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (including respirator).

  • Contain: Do not dry sweep. Cover the spill with a solvent-dampened pad (acetone or ethanol) to suppress dust.

  • Clean: Wipe up carefully and place in a sealed hazardous waste bag.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Do not rub.

  • Skin Contact: Wash with soap and water.[1][3] Avoid using alcohol or acetone on skin, as this may increase transdermal absorption of the compound.

Disposal Path
  • Stream: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled "Toxic Solid, Organic, N.O.S. (Contains 8-Chloro-5-phenylpyrido[3,2-d]pyridazine)."

Visualized Safety Logic

The following diagram illustrates the decision-making process for selecting the correct PPE and engineering controls based on the state of the material.

SafetyLogic Start Handling 8-Chloro-5-phenylpyrido[3,2-d]pyridazine StateCheck State of Material? Start->StateCheck Solid Dry Powder / Solid StateCheck->Solid Weighing/Transfer Solution Dissolved in Solvent StateCheck->Solution Reaction/Workup EngineeringSolid Engineering Control: Fume Hood or Powder Enclosure Solid->EngineeringSolid EngineeringLiq Engineering Control: Standard Fume Hood Solution->EngineeringLiq PPESolid PPE Required: - N95/P100 Respirator - Chemical Goggles - Double Nitrile Gloves EngineeringSolid->PPESolid Action Proceed with Experiment PPESolid->Action PPELiq PPE Required: - Safety Glasses/Face Shield - Chem-Resistant Gloves (Check Solvent Permeability) EngineeringLiq->PPELiq PPELiq->Action

Figure 1: Decision logic for selecting PPE and Engineering Controls based on the physical state of the compound.

References

  • National Institutes of Health (NIH) - PubChem. 3-Chloro-5-phenylpyridazine (Analogous Safety Data). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Pyrophoric and Water-Reactive Reagents (General Handling of Sensitive Heterocycles). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (PPE Selection). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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